Product packaging for Cabotegravir(Cat. No.:CAS No. 1051375-10-0)

Cabotegravir

Numéro de catalogue: B606451
Numéro CAS: 1051375-10-0
Poids moléculaire: 405.4 g/mol
Clé InChI: WCWSTNLSLKSJPK-LKFCYVNXSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

Cabotegravir is a potent investigational integrase strand transfer inhibitor (INSTI) developed for the treatment and pre-exposure prophylaxis (PrEP) of HIV-1 infection. Its primary research value lies in its long-acting pharmacokinetic profile, enabling sustained drug delivery. This compound functions by selectively inhibiting the viral integrase enzyme, thereby blocking the insertion of HIV-1 proviral DNA into the host genome, a critical step in the viral replication cycle. This mechanism is well-documented in scientific literature (https://pubmed.ncbi.nlm.nih.gov/26580466/). Its high potency and slow metabolic clearance allow for infrequent dosing regimens. Clinical research has demonstrated its efficacy, particularly in a long-acting injectable formulation combined with rilpivirine, offering a novel alternative to daily oral antiretroviral therapy (https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6833171/). Furthermore, the landmark HPTN 083 and HPTN 084 trials established that long-acting this compound injections are highly effective for PrEP, providing superior protection against HIV acquisition compared to daily oral tenofovir disoproxil fumarate-emtricitabine in specific populations (https://www.niaid.nih.gov/diseases-conditions/hptn-083). Researchers utilize this compound to study advanced antiviral strategies, long-acting drug formulations, and mechanisms of drug resistance, making it a critical tool in the ongoing effort to manage and prevent HIV/AIDS. This product is strictly For Research Use Only.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C19H17F2N3O5 B606451 Cabotegravir CAS No. 1051375-10-0

3D Structure

Interactive Chemical Structure Model





Propriétés

IUPAC Name

(3R,6S)-N-[(2,4-difluorophenyl)methyl]-10-hydroxy-6-methyl-8,11-dioxo-4-oxa-1,7-diazatricyclo[7.4.0.03,7]trideca-9,12-diene-12-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17F2N3O5/c1-9-8-29-14-7-23-6-12(16(25)17(26)15(23)19(28)24(9)14)18(27)22-5-10-2-3-11(20)4-13(10)21/h2-4,6,9,14,26H,5,7-8H2,1H3,(H,22,27)/t9-,14+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCWSTNLSLKSJPK-LKFCYVNXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1COC2N1C(=O)C3=C(C(=O)C(=CN3C2)C(=O)NCC4=C(C=C(C=C4)F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1CO[C@H]2N1C(=O)C3=C(C(=O)C(=CN3C2)C(=O)NCC4=C(C=C(C=C4)F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17F2N3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50146982
Record name GSK-1265744
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Molecular Weight

405.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1051375-10-0
Record name Cabotegravir
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Record name Cabotegravir [USAN:INN]
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Record name (3S, 11AR)-N-[(2,4-DIFLUOROPHENYL) METHYL] - 6- HYDROXY-3-METHYL-5,7-DIOXO-2,3,5,7,11,11A- HEXADROOXAZOLO[3,2-A] PYRIDO[1,2-D]PYRAZINE-8-CARBOXAMIDE
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Foundational & Exploratory

Synthesis of Cabotegravir and Its Analogues: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthetic pathways for the HIV integrase inhibitor cabotegravir and its analogues. The following sections provide a comprehensive overview of various synthetic strategies, detailed experimental protocols, and comparative data to support researchers and professionals in the field of drug development.

Core Synthesis of this compound

The synthesis of this compound has evolved from initial multi-step batch processes to more streamlined and efficient methods, including a notable three-step synthesis and flow chemistry approaches. A central component in many of these syntheses is the key intermediate, 1-(2,2-dimethoxyethyl)-5-methoxy-6-(methoxycarbonyl)-4-oxo-1,4-dihydropyridine-3-carboxylic acid .

Initial ViiV Healthcare Synthesis

The initial route developed by ViiV Healthcare involves a multi-step process. A key feature of this pathway is the late-stage introduction of the difluorobenzyl group.

Diagram: Initial this compound Synthesis Pathway

G A Methyl 4-methoxyacetoacetate B Enamine Intermediate A->B DMF-DMA C Pyridone Intermediate B->C Aminoacetaldehyde dimethyl acetal D Key Carboxylic Acid Intermediate C->D Dimethyl oxalate, LiOMe E Aldehyde Intermediate D->E HOAc/MeSO3H F Fused Tricyclic Intermediate E->F (S)-2-aminopropan-1-ol G Penultimate Intermediate F->G 2,4-Difluorobenzylamine, Coupling Agent H This compound G->H MgBr2

Caption: Initial multi-step synthesis of this compound.

Experimental Protocols:

  • Step 1: Formation of Enamine Intermediate: Methyl 4-methoxyacetoacetate is reacted with dimethylformamide dimethyl acetal (DMF-DMA) to yield the corresponding enamine.

  • Step 2: Formation of Pyridone Intermediate: The enamine intermediate is then reacted with aminoacetaldehyde dimethyl acetal.

  • Step 3: Cyclization to Key Carboxylic Acid Intermediate: The resulting product is cyclized with dimethyl oxalate in the presence of a base like lithium methoxide (LiOMe) to form the pyridone carboxylic acid intermediate.[1]

  • Step 4: Hydrolysis to Aldehyde: The acetal protecting group of the key intermediate is hydrolyzed using a mixture of acetic acid (HOAc) and methanesulfonic acid (MeSO3H) in acetonitrile (CH3CN) to give the aldehyde.[1]

  • Step 5: Formation of the Fused Tricyclic Intermediate: The aldehyde is treated with (S)-2-aminopropan-1-ol to form the fused tricyclic core of this compound.[1]

  • Step 6: Amide Coupling: The carboxylic acid is then coupled with 2,4-difluorobenzylamine to form the penultimate intermediate.

  • Step 7: Demethylation: The final step involves demethylation of the methoxy group on the pyridone ring using a Lewis acid such as magnesium bromide (MgBr2) to yield this compound.[1]

Optimized Three-Step Synthesis

A more efficient, continuous three-step synthetic strategy has been developed to improve yield and reduce costs.[2] This approach is more practical for large-scale industrial production.

Diagram: Three-Step this compound Synthesis

G cluster_0 Step 1: Synthesis of Key Intermediate cluster_1 Step 2: Formation of Tricyclic Core cluster_2 Step 3: Amidation and Demethylation A Methyl 4-methoxyacetoacetate B Key Carboxylic Acid Intermediate A->B Multi-component reaction C Tricyclic Intermediate (6a) B->C HOAc, CH3SO3H, L-alaninol, CH3CN, reflux D This compound C->D EDCI, DMAP, 2,4-difluorobenzylamine, LiBr, CH3CN, 80°C

Caption: Optimized three-step synthesis of this compound.

Experimental Protocols:

  • Step 1: Synthesis of 1-[2,2-bis(methoxy)ethyl]-5-(methoxy)-6-[(methoxy)-carbonyl]- 4-oxo-1,4-dihydro-3-pyridinecarboxylic acid (4):

    • Methyl 4-methoxyacetoacetate (16 mL, 123.6 mmol) and N,N-dimethylformamide dimethylacetal (DMF-DMA, 19.2 mL, 144.52 mmol) are stirred at room temperature for 1.5 hours.

    • This mixture is then subjected to a multi-component reaction to yield the key intermediate 4 with an optimized yield of up to 65%.[2]

  • Step 2: Formation of this compound Intermediate (6a):

    • Acetal 4 (1 g, 3.2 mmol) is dissolved in 50 mL of CH3CN.

    • Acetic acid (1 mL), methanesulfonic acid (0.3 mL, 5.7 mmol), and L-alaninol (0.4 mL, 9.4 mmol) in 50 mL of CH3CN are added at room temperature.

    • The mixture is refluxed for 30 hours.

    • After workup, the intermediate 6a is obtained.

  • Step 3: Amidation and Demethylation to this compound:

    • Compound 6a (2 g, 6.8 mmol) is dissolved in 100 mL of CH3CN.

    • EDCI (3.87 g, 20.2 mmol), DMAP (334 mg, 2.7 mmol), and 2,4-difluorobenzylamine (1 mL, 8.2 mmol) are added.

    • The mixture is heated to 80°C for 2 hours.

    • LiBr (1 g, 12 mmol) is then added, and the reaction continues for 4 hours.

    • The product, this compound, is collected by filtration with a yield of 90%.[2]

Quantitative Data Summary for this compound Synthesis

StepReagents and ConditionsYieldReference
Three-Step Synthesis
Synthesis of Key Intermediate (4)Multi-component reaction~65%[2]
Formation of Tricyclic Intermediate (6a)HOAc, CH3SO3H, L-alaninol, CH3CN, reflux, 30h-[2]
Amidation and Demethylation to this compoundEDCI, DMAP, 2,4-difluorobenzylamine, LiBr, CH3CN, 80°C, 4h90%[2]

Synthesis of this compound Analogues

The core structure of this compound has been modified to explore new biological activities. A notable class of analogues involves the introduction of a 1,2,3-triazole moiety.

Synthesis of 1,2,3-Triazole Bearing this compound Derivatives

This synthetic pathway utilizes a key carboxylic acid intermediate derived from this compound's synthesis, which is then coupled with a substituted acetylene to form a precursor for the triazole ring formation.

Diagram: Synthesis of 1,2,3-Triazole Analogues

G A (3S,11aR)-6-methoxy-3-methyl-5,7-dioxo... -8-carboxylic acid (7) B Amide Intermediate (8) A->B 3-aminophenylacetylene, HATU, DIPEA, DMF D 1,2,3-Triazole this compound Analogue B->D CuSO4.5H2O, Sodium Ascorbate, THF/H2O C Substituted Azide C->D

Caption: Synthesis of this compound-1,2,3-triazole analogues.

Experimental Protocols:

  • Synthesis of (3S,11aR)-6-methoxy-3-methyl-5,7-dioxo-2,3,5,7,11,11a-hexahydrooxazolo[3,2-a]pyrido[1,2-d]pyrazine-8-carboxylic acid (7):

    • 1-(2,2-dimethoxyethyl)-1,4-dihydro-3-methoxy-4-oxo-2,5-pyridinedicarboxylic acid-2-methyl ester (30 g) is added to 150 mL of anhydrous formic acid at 65°C under argon for 3 hours.

    • After removal of formic acid, the crude product is reacted with (S)-3-aminopropan-1-ol in acetonitrile at 82°C for 5 hours to yield compound 7 .[3]

  • General synthetic procedure for compound 8:

    • Compound 7 (3 g, 0.01 mol), 3-aminophenylacetylene (2.35 g, 0.02 mol), HATU (7.6 g, 0.02 mol), and DIPEA (6.2 g, 0.04 mol) are stirred in 200 mL of DMF at room temperature under nitrogen for 24 hours.

    • After workup, the solid compound 8 is obtained.[4]

  • General synthetic procedure for 1,2,3-triazole analogues (KJ1–KJ19):

    • Compound 8 (0.2 g, 0.5 mmol) and a substituted azide (0.6 mmol) are dissolved in a mixture of THF and water (4:1, 10 mL).

    • A solution of CuSO4·5H2O (0.12 g, 0.5 mmol) in water (1 mL) and a solution of sodium ascorbate (0.2 g, 1 mmol) in water (1 mL) are added.

    • The reaction is stirred at room temperature for 12 hours.

    • After extraction and purification, the final 1,2,3-triazole derivatives are obtained.[4]

Quantitative Data for Selected 1,2,3-Triazole Analogues

A series of 19 this compound derivatives bearing 1,2,3-triazole groups were synthesized and evaluated for their anti-liver cancer activity against HepG2 cells.[3]

CompoundIC50 (μM) against HepG2 cellsReference
KJ-54.29 ± 0.10[3]
KJ-124.07 ± 0.09[3]
This compound>50[3]

This guide provides a foundational understanding of the synthetic pathways to this compound and its analogues. The detailed protocols and comparative data are intended to facilitate further research and development in this critical area of medicinal chemistry.

References

The Pharmacodynamics of Long-Acting Injectable Cabotegravir: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Long-acting injectable cabotegravir (CAB-LA) represents a significant advancement in the prevention and treatment of human immunodeficiency virus type 1 (HIV-1) infection. As a potent integrase strand transfer inhibitor (INSTI), its unique pharmacokinetic and pharmacodynamic profile allows for infrequent dosing, addressing challenges associated with adherence to daily oral antiretroviral regimens.[1][2][3] This technical guide provides an in-depth exploration of the core pharmacodynamics of CAB-LA, intended for researchers, scientists, and drug development professionals. The content herein summarizes key quantitative data, details relevant experimental protocols, and visualizes complex biological and experimental processes.

Mechanism of Action

This compound is an integrase strand transfer inhibitor that targets the HIV-1 integrase enzyme, which is essential for the replication of the virus.[4][5][6] By binding to the active site of the integrase, this compound prevents the strand transfer step of viral DNA integration into the host cell's genome.[5][6] This action effectively halts the HIV replication cycle, preventing the establishment of chronic infection and the production of new viral particles.[6]

The molecular mechanism of action involves the chelation of divalent metal ions in the active site of the HIV integrase enzyme. This interaction blocks the catalytic activity of the enzyme, thereby preventing the covalent linkage of the reverse-transcribed viral DNA into the host chromosome.

cluster_virus HIV-1 Virion cluster_cell Host Cell Viral RNA Viral RNA Viral DNA Viral DNA Viral RNA->Viral DNA Reverse Transcription Integration into\nHost DNA Integration into Host DNA Viral DNA->Integration into\nHost DNA Integrase-mediated Production of\nNew Viral Particles Production of New Viral Particles Integration into\nHost DNA->Production of\nNew Viral Particles Replication This compound This compound HIV-1 Integrase HIV-1 Integrase This compound->HIV-1 Integrase

Mechanism of action of this compound.

Quantitative Pharmacodynamic Data

The antiviral activity and distribution of this compound have been quantified in numerous in vitro and in vivo studies. This section presents a summary of this data in tabular format for ease of comparison.

In Vitro Antiviral Activity

The potency of this compound against various HIV strains is a critical determinant of its clinical efficacy. The following table summarizes key in vitro activity parameters.

ParameterVirus/CellsValueReference
IC50 Wild-type HIV-1 in PBMCs0.2 nM[7]
EC50 Wild-type HIV-1 Clade B0.25 nM[8]
EC50 HIV-2 Isolates (Group A)0.92 - 2.7 nM[9]
EC50 HIV-2 Isolates (Group B)0.20 - 1.3 nM[9]
Protein-Adjusted IC90 (PA-IC90) Wild-type HIV-1166 ng/mL[7][10]
4 x PA-IC90 Wild-type HIV-1664 ng/mL[11][12]
Protein Binding

This compound is highly bound to plasma proteins, which influences its distribution and availability to target tissues.

ParameterValueReference
Plasma Protein Binding >99.8%[8][13]
Tissue Distribution of Long-Acting Injectable this compound

Understanding the concentration of this compound in relevant anatomical compartments is crucial for its use in both treatment and pre-exposure prophylaxis (PrEP). The following tables summarize the tissue-to-plasma concentration ratios and pharmacokinetic parameters in various tissues following intramuscular injection of CAB-LA.

Median Tissue-to-Plasma Concentration Ratios

Tissue TypeCAB LA 600 mgCAB oral 30 mgReference
Cervical 0.140.18 (0.11-0.25)[14]
Vaginal 0.160.14 (0.03-0.18)[14]
Cervicovaginal Fluid 0.08 (0.01-0.44)0.13 (0.02-0.36)[14]
Rectal 0.090.10 (0.07-0.17)[14]
Rectal Fluid 0.320.45 (0.15-10.40)[14]

Pharmacokinetic Parameters in Plasma and Tissues After a Single 600 mg IM Injection of CAB-LA

ParameterPlasma (n=15)Cervical Tissue (n=7)Rectal Tissue (n=13)Cervicovaginal Fluid (n=7)Rectal Fluid (n=12)Reference
Cmax (µg/mL) 5.040.810.50.553.27[14]
Tmax (days) 6.97.07.07.07.0[14]
AUC0-Week 4 (µgh/mL) 21412772062031170[14]
AUC0-Week 8 (µgh/mL) 32143652872821576[14]
AUC0-Week 12 (µg*h/mL) 36393503243811345[14]
t1/2 (days) 19.115.1423.6514.8312.77[14]

Experimental Protocols

Detailed methodologies are essential for the replication and validation of scientific findings. This section outlines the protocols for key experiments used to characterize the pharmacodynamics of this compound.

Integrase Strand Transfer Assay

This in vitro assay directly measures the ability of this compound to inhibit the strand transfer activity of the HIV-1 integrase enzyme.

Methodology:

  • Recombinant Integrase: Purified, recombinant HIV-1 integrase enzyme is used.

  • Substrates: A supercoiled plasmid DNA serves as the target DNA, and short, labeled oligonucleotides mimicking the viral DNA ends are used as the donor DNA.

  • Reaction: The integrase, donor DNA, and target DNA are incubated in a reaction buffer containing divalent cations (e.g., Mg2+ or Mn2+).

  • Inhibition: The reaction is performed in the presence of varying concentrations of this compound or a vehicle control.

  • Analysis: The reaction products are separated by agarose gel electrophoresis. Successful strand transfer results in the linearization of the supercoiled plasmid, which can be visualized and quantified. The IC50 value is determined by measuring the concentration of this compound that inhibits 50% of the strand transfer activity.[15]

cluster_workflow Integrase Strand Transfer Assay Workflow Recombinant Integrase Recombinant Integrase Reaction Mixture Reaction Mixture Recombinant Integrase->Reaction Mixture Viral DNA Oligos Viral DNA Oligos Viral DNA Oligos->Reaction Mixture Target Plasmid DNA Target Plasmid DNA Target Plasmid DNA->Reaction Mixture This compound This compound This compound->Reaction Mixture Incubation Incubation Reaction Mixture->Incubation Gel Electrophoresis Gel Electrophoresis Incubation->Gel Electrophoresis Data Analysis Data Analysis Gel Electrophoresis->Data Analysis

Integrase strand transfer assay workflow.
Single-Cycle and Spreading Infection Assays

These cell-based assays are used to determine the effective concentration (EC50) of this compound required to inhibit HIV-1 replication in a cellular context.

Single-Cycle Infection Assay Methodology:

  • Cell Line: A reporter cell line, such as TZM-bl cells, which express HIV-1 receptors and contain an HIV-1 LTR-driven reporter gene (e.g., luciferase or β-galactosidase), is used.

  • Virus: Replication-incompetent HIV-1 particles, pseudotyped with an envelope protein that allows for a single round of infection, are used.

  • Infection: The reporter cells are pre-incubated with varying concentrations of this compound before being infected with the single-cycle virus.

  • Analysis: After a set incubation period (e.g., 48 hours), the reporter gene expression is measured. The EC50 is the concentration of this compound that reduces reporter gene expression by 50%.

Spreading Infection Assay Methodology:

  • Cell Line: A susceptible T-cell line (e.g., MT-4 or PM1) is used.

  • Virus: Replication-competent HIV-1 is used to infect the cells.

  • Inhibition: The infection is carried out in the presence of various concentrations of this compound.

  • Analysis: Viral replication is monitored over several days by measuring markers such as p24 antigen in the culture supernatant. The EC50 is the concentration of this compound that inhibits viral replication by 50%.[9]

Alu-PCR for Measuring HIV Integration

Alu-PCR is a nested PCR technique used to specifically quantify the amount of integrated HIV-1 DNA in a sample of infected cells.

Methodology:

  • DNA Extraction: Genomic DNA is extracted from the cells of interest.

  • First-Round PCR: A PCR is performed using a forward primer that binds to a highly repetitive human Alu element and a reverse primer that binds to the HIV-1 gag gene. This selectively amplifies the junction between an integrated provirus and the surrounding host genome.

  • Second-Round qPCR: A quantitative real-time PCR is then performed on the product of the first round, using primers and a probe specific to the HIV-1 LTR region. This allows for the precise quantification of the integrated HIV-1 DNA.[4][5][6][13]

cluster_workflow Alu-PCR for HIV Integration Workflow Genomic DNA\nExtraction Genomic DNA Extraction First Round PCR\n(Alu-gag primers) First Round PCR (Alu-gag primers) Genomic DNA\nExtraction->First Round PCR\n(Alu-gag primers) Second Round qPCR\n(LTR primers/probe) Second Round qPCR (LTR primers/probe) First Round PCR\n(Alu-gag primers)->Second Round qPCR\n(LTR primers/probe) Quantification of\nIntegrated HIV DNA Quantification of Integrated HIV DNA Second Round qPCR\n(LTR primers/probe)->Quantification of\nIntegrated HIV DNA

Alu-PCR experimental workflow.

Resistance to this compound

The emergence of drug resistance is a critical consideration for all antiretroviral agents. While this compound has a high genetic barrier to resistance, mutations in the integrase gene can confer reduced susceptibility.[16] The accumulation of multiple INSTI resistance mutations is generally required for high-level resistance to this compound.[17][18] Breakthrough infections have been observed in clinical trials of CAB-LA for PrEP, sometimes associated with the selection of INSTI resistance mutations.[17] Prompt diagnosis of HIV infection in individuals receiving CAB-LA is crucial to prevent the emergence of resistance.[17]

Conclusion

Long-acting injectable this compound exhibits a potent and durable pharmacodynamic profile, making it a valuable tool in the global effort to combat the HIV/AIDS epidemic. Its mechanism as an integrase strand transfer inhibitor, coupled with its long half-life and favorable tissue distribution, supports its use for both treatment and prevention. The quantitative data and experimental methodologies outlined in this guide provide a comprehensive resource for the scientific community engaged in the research and development of long-acting antiretrovirals. Continued investigation into the nuances of its pharmacodynamics, particularly in diverse populations and in the context of emerging resistance, will be essential for optimizing its clinical application.

References

Structural Analysis of Cabotegravir's Interaction with HIV Integrase: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the structural basis of cabotegravir's binding to HIV integrase, a critical interaction for its potent antiretroviral activity. This compound, a second-generation integrase strand transfer inhibitor (INSTI), effectively blocks the integration of the viral DNA into the host genome, a crucial step in the HIV replication cycle. This document provides a comprehensive overview of the binding mechanism, quantitative interaction data, and the experimental protocols used to elucidate these details.

Mechanism of Action: Inhibiting the Intasome

This compound exerts its antiviral effect by targeting the HIV integrase enzyme within the context of the intasome, a nucleoprotein complex composed of viral integrase and the ends of the viral DNA. By binding to the active site of integrase, this compound prevents the crucial strand transfer reaction, thereby halting the viral replication process.[1][2]

The following diagram illustrates the HIV replication cycle and the specific stage of integrase inhibition by this compound.

HIV_Replication_Cycle HIV Virion HIV Virion Host Cell Host Cell HIV Virion->Host Cell Binding & Fusion Reverse Transcription Reverse Transcription Host Cell->Reverse Transcription Entry Viral DNA Viral DNA Reverse Transcription->Viral DNA Nuclear Import Nuclear Import Viral DNA->Nuclear Import Integration Integration Nuclear Import->Integration Provirus Provirus Integration->Provirus Transcription & Translation Transcription & Translation Provirus->Transcription & Translation Viral Proteins & RNA Viral Proteins & RNA Transcription & Translation->Viral Proteins & RNA Assembly Assembly Viral Proteins & RNA->Assembly Budding & Maturation Budding & Maturation Assembly->Budding & Maturation New HIV Virion New HIV Virion Budding & Maturation->New HIV Virion This compound This compound This compound->Integration Inhibition

HIV Replication Cycle and this compound's Point of Inhibition.

Structural Insights into this compound Binding

As of late 2025, a high-resolution experimental structure of this compound specifically in complex with HIV-1 integrase has not been deposited in the Protein Data Bank (PDB). However, a high-resolution cryo-electron microscopy (cryo-EM) structure of the HIV-1 intasome bound to dolutegravir (DTG), a close structural analog of this compound, provides significant insights into the binding mode of this class of inhibitors. The shared carbamoyl pyridone scaffold suggests a similar binding mechanism.

The cryo-EM structure of the dolutegravir-bound HIV-1 intasome (PDB ID: 9C9M) reveals that the inhibitor binds at the catalytic core of the integrase, chelating two essential magnesium ions in the active site. This interaction displaces the 3'-hydroxyl group of the viral DNA, preventing the nucleophilic attack on the host DNA that is required for integration.

The following diagram illustrates the logical relationship of key components in the drug-target interaction.

Cabotegravir_Binding_Mechanism cluster_Integrase HIV Integrase Active Site DDE_Motif DDE Catalytic Motif (Asp64, Asp116, Glu152) Mg_Ions Two Mg2+ Ions DDE_Motif->Mg_Ions Coordinates Strand_Transfer Strand Transfer Reaction Mg_Ions->Strand_Transfer Catalyzes This compound This compound This compound->Mg_Ions Chelates This compound->Strand_Transfer Inhibits Viral_DNA 3' End of Viral DNA Viral_DNA->Mg_Ions Binding Displaced by this compound Host_DNA Host DNA Strand_Transfer->Host_DNA Integrates into Integration_Blocked Integration Blocked

Mechanism of this compound-mediated Integrase Inhibition.

Quantitative Analysis of this compound-Integrase Binding

The potency of this compound is quantified through various in vitro assays that measure its ability to inhibit HIV-1 replication and integrase activity. The following tables summarize key quantitative data from published studies.

Parameter Value Assay Conditions Reference
IC50 3 nMStrand Transfer Assay[3]
IC50 77.8 ± 22.4 nMHTLV-1 Integrase Strand Transfer Assay[1][4]
EC50 1.3 nMHIV Replication in MT-4 cells[3]
EC50 0.2 nMHIV Replication in PBMCs[3]
EC50 0.56 ± 0.26 nMHTLV-1 Transmission in tissue culture[1]

Table 1: In Vitro Inhibitory Activity of this compound.

HIV-1 Mutant EC50 (nM) Fold Change vs. Wild Type Reference
Wild Type1.5 ± 0.311.0
Y143C1.2 ± 0.0690.8
T97A + Y143C1.2 ± 0.750.8
E92Q + N155H5.9 ± 0.813.9
E138K + G140S + Q148R15 ± 3.110.0

Table 2: Antiviral Activity of this compound Against Site-Directed Mutants of HIV-1 Integrase.

Experimental Protocols

This section details the methodologies for key experiments cited in the structural and functional analysis of this compound's interaction with HIV integrase.

In Vitro Integrase Strand Transfer Assay

This assay measures the ability of this compound to inhibit the strand transfer activity of recombinant HIV-1 integrase.

Protocol:

  • Reaction Mixture Preparation: A reaction mixture is prepared containing 73 mM PIPES pH 6.0, 175 mM NaCl, 16.7 mM MgCl2, 5.8 μM ZnCl2, 12.8 mM DTT, 0.53 μM of a pre-annealed oligonucleotide mimicking the U5 3'-processed LTR end of the viral DNA, and 1.6 μM of purified recombinant HIV-1 integrase.[1]

  • Inhibitor Incubation: The reaction mixture is incubated with varying concentrations of this compound (dissolved in DMSO) or DMSO alone (as a control) for 30 minutes at room temperature.[1]

  • Reaction Initiation: 300 ng of supercoiled plasmid DNA (e.g., pGEM-9Zf(-)) is added to initiate the strand transfer reaction. The reaction is carried out at 37°C for 30 minutes.[1]

  • Deproteinization and DNA Precipitation: The reaction is stopped, and the DNA products are deproteinized and precipitated.[1]

  • Analysis: The resulting DNA products are separated by agarose gel electrophoresis and visualized by staining with ethidium bromide. The products of concerted integration (linearized plasmid DNA) are quantified by densitometry.[1]

  • Data Analysis: The IC50 value is determined by fitting the dose-response data to a suitable model.

The following diagram outlines the workflow for the in vitro strand transfer assay.

Strand_Transfer_Assay_Workflow Start Start Prepare_Reaction_Mix Prepare Reaction Mix (Integrase, Viral DNA mimic, Buffer) Start->Prepare_Reaction_Mix Add_this compound Add varying concentrations of this compound Prepare_Reaction_Mix->Add_this compound Incubate_RT Incubate at Room Temperature (30 min) Add_this compound->Incubate_RT Add_Target_DNA Add Supercoiled Plasmid DNA (Target) Incubate_RT->Add_Target_DNA Incubate_37C Incubate at 37°C (30 min) Add_Target_DNA->Incubate_37C Stop_Reaction Stop Reaction & Deproteinize Incubate_37C->Stop_Reaction Analyze_Gel Agarose Gel Electrophoresis & Staining Stop_Reaction->Analyze_Gel Quantify_and_Calculate Quantify Bands & Calculate IC50 Analyze_Gel->Quantify_and_Calculate End End Quantify_and_Calculate->End

Workflow for the In Vitro Strand Transfer Assay.
In Vitro HIV-1 Replication Assay

This assay determines the concentration of this compound required to inhibit HIV-1 replication in cell culture (EC50).

Protocol:

  • Cell Culture: A suitable host cell line (e.g., MT-4 cells or peripheral blood mononuclear cells (PBMCs)) is cultured under appropriate conditions.

  • Drug Treatment: The cells are treated with a range of concentrations of this compound.

  • Viral Infection: The treated cells are then infected with a known amount of HIV-1.

  • Incubation: The infected cells are incubated for a period of time to allow for viral replication.

  • Quantification of Viral Replication: Viral replication is quantified by measuring a viral marker, such as the p24 antigen in the cell culture supernatant, or by using a reporter virus (e.g., expressing luciferase or GFP).

  • Data Analysis: The EC50 value is calculated from the dose-response curve.

Cryo-Electron Microscopy (Cryo-EM) of the HIV-1 Intasome

This protocol outlines the general steps for determining the structure of the HIV-1 intasome in complex with an integrase inhibitor, based on the methodology used for the dolutegravir-bound structure.

Protocol:

  • Intasome Assembly:

    • The cleaved synaptic complex (CSC) intasome is assembled by incubating purified Sso7d-fused HIV-1 integrase (3.0 μM), a 25-bp U5 viral DNA substrate (1.0 μM), and an excess of the integrase C-terminal domain (CTD) protein (15.0 μM).[1]

    • The assembly buffer contains 20 mM HEPES (pH 7.5), 25% glycerol, 5 mM 2-mercaptoethanol, 5.0 mM MgCl2, 4.0 μM ZnCl2, 50 mM 3-(Benzyldimethyl-ammonio) propanesulfonate, 50 μM of the INSTI (e.g., dolutegravir), and 100 mM NaCl.[1]

    • The mixture is incubated at 37°C for 2 hours.[1]

  • Purification:

    • The assembled intasomes are purified using a HisTrap column followed by gel filtration on a Superose 6 Increase column to separate the intasomes from free proteins and aggregates.[1]

  • Cryo-EM Grid Preparation and Data Acquisition:

    • The purified intasome sample is applied to a glow-discharged cryo-EM grid.

    • The grid is plunge-frozen in liquid ethane.

    • Cryo-EM data is collected on a high-end transmission electron microscope.

  • Image Processing and 3D Reconstruction:

    • The collected movie frames are processed to correct for motion and beam-induced blurring.

    • Individual particle images are picked and subjected to 2D and 3D classification to identify homogeneous populations.

    • A high-resolution 3D reconstruction of the intasome-inhibitor complex is generated.

  • Model Building and Refinement:

    • An atomic model of the complex is built into the cryo-EM density map and refined.

The following diagram depicts the experimental workflow for cryo-EM structural determination of the HIV-1 intasome.

CryoEM_Workflow Start Start Intasome_Assembly Assemble Intasome (Integrase, vDNA, Inhibitor) Start->Intasome_Assembly Purification Purify Intasome Complex (Chromatography) Intasome_Assembly->Purification Grid_Preparation Prepare Cryo-EM Grids (Vitrification) Purification->Grid_Preparation Data_Collection Collect Cryo-EM Data (Microscopy) Grid_Preparation->Data_Collection Image_Processing Image Processing (Particle Picking, Classification) Data_Collection->Image_Processing 3D_Reconstruction 3D Reconstruction Image_Processing->3D_Reconstruction Model_Building Atomic Model Building & Refinement 3D_Reconstruction->Model_Building Structure_Analysis Analyze Structure Model_Building->Structure_Analysis End End Structure_Analysis->End

Experimental Workflow for Cryo-EM of the HIV-1 Intasome.

Conclusion

The structural and quantitative data presented in this guide provide a detailed understanding of how this compound effectively inhibits HIV-1 integrase. While a dedicated structure of the this compound-intasome complex remains to be determined, the available data from analogous structures and a wealth of in vitro studies offer a robust model for its mechanism of action. The detailed experimental protocols provided herein serve as a valuable resource for researchers in the field of antiretroviral drug development, facilitating further investigation into the nuances of integrase inhibition and the development of next-generation therapies.

References

Cabotegravir Metabolism: A Technical Guide to Biotransformation and Primary Metabolite Identification

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cabotegravir, a potent integrase strand transfer inhibitor (INSTI), is a key antiretroviral agent for the treatment and prevention of HIV-1 infection.[1][2][3][4] Its long-acting injectable formulation has revolutionized treatment paradigms, offering a less frequent dosing schedule compared to daily oral regimens.[1][3][5] A thorough understanding of its metabolic fate is crucial for optimizing its clinical use, predicting potential drug-drug interactions, and ensuring patient safety. This technical guide provides an in-depth overview of this compound's metabolism, the identification of its primary metabolites, and the experimental protocols employed in these evaluations.

Metabolic Pathway of this compound

The primary metabolic pathway for this compound is Phase II glucuronidation, a process that conjugates the drug with glucuronic acid to form more water-soluble compounds that are more easily excreted.[1][6][7] This biotransformation is primarily mediated by the uridine 5'-diphospho-glucuronosyltransferase (UGT) enzyme system, specifically the UGT1A1 isoform, with a minor contribution from UGT1A9.[1][6][8][9]

The metabolism of this compound results in the formation of two main metabolites:

  • M1: The major metabolite, an O-glucuronide conjugate.[6][8][10]

  • M2: A minor metabolite, identified as a glucose conjugate.[10]

This compound itself is the major circulating component in plasma.[8] It is important to note that this compound has a low potential for clinically significant drug interactions as it is not an inhibitor or inducer of cytochrome P450 (CYP) enzymes or UGTs.[1][6]

Cabotegravir_Metabolism cluster_metabolism Metabolism This compound This compound M1 M1 (O-glucuronide) This compound->M1 UGT1A1 (Major) UGT1A9 (Minor) M2 M2 (Glucose Conjugate) This compound->M2 Minor Pathway Excretion_Feces Excretion (Feces) This compound->Excretion_Feces Unchanged Drug Excretion_Urine Excretion (Urine) M1->Excretion_Urine Predominant urinary metabolite

Caption: Metabolic pathway of this compound.

Quantitative Analysis of this compound Metabolism and Excretion

Quantitative data from various studies provide a clearer picture of the metabolic profile of this compound. The following tables summarize key findings related to enzyme contribution, pharmacokinetic parameters, and excretion routes.

Table 1: Contribution of UGT Isoforms to this compound Glucuronidation

UGT IsoformContributionReference
UGT1A167%[11][12]
UGT1A933%[11][12]

Table 2: Pharmacokinetic Parameters of Oral this compound

ParameterValueReference
Mean Half-life41 hours[11][12]
Protein Binding>99.8%[11]

Table 3: Excretion of an Oral Radiolabeled Dose of this compound

Excretion RoutePercentage of Recovered DoseForm of this compoundReference
Feces58.5%Unchanged Drug[1][11]
Urine26.8%Primarily M1 metabolite[1][11]

Experimental Protocols for Metabolite Identification

The identification and characterization of this compound's metabolites have been accomplished through a combination of in vitro and in vivo studies.

In Vitro Phenotyping Experiments

Objective: To identify the specific UGT enzymes responsible for this compound metabolism.

Methodology:

  • Incubation: this compound is incubated with a panel of recombinant human UGT enzymes (e.g., UGT1A1, UGT1A9, etc.) expressed in a suitable system (e.g., insect cells or bacteria).[8]

  • Cofactor Addition: The incubation mixture includes the necessary cofactor for glucuronidation, UDP-glucuronic acid (UDPGA).

  • Reaction Termination: After a specified incubation period, the reaction is stopped, typically by adding a solvent like acetonitrile or methanol.

  • Analysis: The formation of the glucuronide metabolite (M1) is monitored using analytical techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).[6]

  • Data Interpretation: The rate of metabolite formation in the presence of each specific UGT isoform is measured to determine the relative contribution of each enzyme to the overall metabolism.

Human Mass Balance Study

Objective: To determine the routes and extent of metabolism and excretion of this compound in humans.

Methodology:

  • Radiolabeling: A single oral dose of radiolabeled ([¹⁴C]) this compound is administered to healthy human subjects.[8]

  • Sample Collection: Urine, feces, and plasma samples are collected at various time points after dosing.[8]

  • Radioactivity Measurement: The total radioactivity in each sample is quantified using techniques like liquid scintillation counting to determine the percentage of the administered dose recovered.[8]

  • Metabolite Profiling: The collected samples (plasma, urine, and feces) are analyzed using LC-MS/MS and/or nuclear magnetic resonance (NMR) spectroscopy to identify and quantify the parent drug and its metabolites.[8]

  • Structural Elucidation: The chemical structures of the metabolites are determined based on their mass spectral fragmentation patterns and NMR spectra.

Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies (Human Mass Balance) Incubation Incubation of this compound with recombinant UGTs LCMS_vitro LC-MS/MS Analysis Incubation->LCMS_vitro Enzyme_ID Identification of Metabolizing Enzymes (UGT1A1, UGT1A9) LCMS_vitro->Enzyme_ID Dosing Oral Administration of [14C]this compound Sample_Collection Collection of Plasma, Urine, and Feces Dosing->Sample_Collection Quantification Radioactivity Quantification Sample_Collection->Quantification LCMS_NMR LC-MS/MS and NMR Analysis Sample_Collection->LCMS_NMR Metabolite_ID Identification of Primary Metabolites (M1, M2) LCMS_NMR->Metabolite_ID

Caption: Experimental workflow for this compound metabolite identification.

Conclusion

The metabolism of this compound is well-characterized, with glucuronidation by UGT1A1 and UGT1A9 being the primary pathway, leading to the formation of the M1 and M2 metabolites. The parent drug is the major circulating entity, and excretion occurs through both feces (as unchanged drug) and urine (primarily as the M1 metabolite). The low potential for drug-drug interactions mediated by metabolic enzymes is a favorable characteristic of this compound. The experimental approaches outlined in this guide, including in vitro phenotyping and human mass balance studies, are standard and robust methods for elucidating the metabolic fate of new chemical entities. This comprehensive understanding of this compound's metabolism is fundamental for its safe and effective use in the clinical management of HIV-1.

References

Methodological & Application

Application Notes and Protocols for the Quantification of Cabotegravir in Plasma

Author: BenchChem Technical Support Team. Date: November 2025

These application notes provide detailed methodologies for the quantitative analysis of cabotegravir in plasma, intended for researchers, scientists, and drug development professionals. The protocols are based on established and validated analytical methods, primarily focusing on Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) and High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV).

Introduction

This compound is a long-acting integrase strand transfer inhibitor (INSTI) approved for the treatment and prevention of HIV-1 infection.[1][2] Accurate quantification of this compound in plasma is crucial for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence studies.[3] This document outlines validated protocols for robust and reliable determination of this compound concentrations in plasma samples.

Data Presentation: Comparison of Analytical Methods

The following table summarizes the key quantitative parameters of various analytical methods for this compound quantification in plasma, providing a comparative overview to aid in method selection.

MethodSample PreparationLinear RangeLLOQAccuracy (%)Precision (%RSD)Reference
LC-MS/MS Protein Precipitation25 - 10,000 ng/mL25 ng/mL94.7 - 107.52.6 - 11.2[4]
LC-MS/MS Liquid-Liquid Extraction400 - 16,000 ng/mL400 ng/mLWithin ±15% of nominal<15[1]
UHPLC-MS/MS Protein Precipitation50 - 10,000 ng/mL50 ng/mL101<5.0[5]
HPLC-MS Protein PrecipitationNot SpecifiedNot SpecifiedNot SpecifiedNot Specified[6][7]
RP-HPLC-UV Protein Precipitation2.5 - 15 µg/mLNot SpecifiedNot SpecifiedNot Specified[8][9]
RP-HPLC-UV Not Specified20 - 100 µg/mL33.70 µg/mL98 - 1020.50 - 1.25[10]

Experimental Protocols

Protocol 1: LC-MS/MS Quantification of this compound in Human Plasma

This protocol describes a sensitive and specific method for the quantification of this compound in human plasma using liquid chromatography-tandem mass spectrometry.

1. Materials and Reagents

  • This compound reference standard

  • Bictegravir (Internal Standard, IS)

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Formic acid (AR grade)

  • Ethyl acetate (AR grade)

  • Human plasma (blank)

2. Sample Preparation (Liquid-Liquid Extraction)

  • Pipette 200 µL of human plasma into a clean microcentrifuge tube.

  • Add 100 µL of Internal Standard working solution (e.g., 1 µg/mL Bictegravir in methanol).

  • Vortex for 2 minutes.

  • Add 1 mL of extraction solvent (Methanol:Ethyl Acetate, 1:4 v/v).[1]

  • Vortex for 5 minutes.

  • Centrifuge at 5000 rpm for 25 minutes.[1]

  • Transfer the supernatant organic layer to a new tube.

  • Evaporate the solvent to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 250 µL of the mobile phase.[1]

  • Vortex and transfer to an autosampler vial for analysis.

3. Chromatographic Conditions

  • LC System: Agilent 1200 series or equivalent

  • Column: Phenomenex C18 (50 x 4.6 mm, 5 µm)[1]

  • Mobile Phase: 85:15 (v/v) mixture of Methanol and 0.1% Formic acid in water[1]

  • Flow Rate: 0.8 mL/min[1]

  • Column Temperature: 25°C[1]

  • Injection Volume: 5 µL[1]

  • Run Time: 3 minutes[1]

4. Mass Spectrometric Conditions

  • Mass Spectrometer: Triple quadrupole mass spectrometer

  • Ionization Mode: Positive Electrospray Ionization (ESI+)[1]

  • Multiple Reaction Monitoring (MRM) Transitions:

    • This compound: m/z 406.12 → 142.04[1]

    • Bictegravir (IS): m/z 450.12 → 160.03[1]

  • Collision Energy: 15 eV for both this compound and IS[1]

  • Fragmentor Voltage: 115 V for this compound and 110 V for IS[1]

Protocol 2: RP-HPLC-UV Quantification of this compound in Human Plasma

This protocol outlines a method for the quantification of this compound in human plasma using reversed-phase high-performance liquid chromatography with UV detection. This method is suitable for applications where LC-MS/MS is not available.

1. Materials and Reagents

  • This compound reference standard

  • Rilpivirine (can be used as an internal standard or co-analyte)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Sodium Dihydrogen Phosphate

  • Human plasma (blank)

2. Sample Preparation (Protein Precipitation)

  • Pipette 500 µL of human plasma into a microcentrifuge tube.

  • Add 1 mL of cold acetonitrile to precipitate plasma proteins.

  • Vortex for 2 minutes.

  • Centrifuge at 10,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube.

  • Evaporate the supernatant to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 200 µL of the mobile phase.

  • Vortex and filter through a 0.22 µm syringe filter into an autosampler vial.

3. Chromatographic Conditions

  • HPLC System: Shimadzu LC-20AD or equivalent

  • Column: Kinetex C18 (250 x 4.6 mm, 5 µm)[8][9]

  • Mobile Phase: 35:65 (v/v) mixture of Acetonitrile and 0.05M Sodium Dihydrogen Phosphate buffer (pH 5.5)[11]

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25°C[11]

  • Injection Volume: 20 µL

  • Detection Wavelength: 242.5 nm[9][11]

Visualizations

experimental_workflow cluster_lcms Protocol 1: LC-MS/MS cluster_hplcuv Protocol 2: HPLC-UV start Start: Plasma Sample p1_s1 Add Internal Standard start->p1_s1 p2_s1 Protein Precipitation start->p2_s1 p1_s2 Liquid-Liquid Extraction p1_s1->p1_s2 p1_s3 Evaporation p1_s2->p1_s3 p1_s4 Reconstitution p1_s3->p1_s4 p1_s5 LC-MS/MS Analysis p1_s4->p1_s5 p2_s2 Evaporation p2_s1->p2_s2 p2_s3 Reconstitution p2_s2->p2_s3 p2_s4 HPLC-UV Analysis p2_s3->p2_s4

Caption: Experimental workflows for this compound quantification in plasma.

method_selection topic Analytical Method Selection for This compound Quantification lcms LC-MS/MS topic->lcms hplcuv HPLC-UV topic->hplcuv lcms_suit High Sensitivity & Specificity Pharmacokinetic Studies Therapeutic Drug Monitoring lcms->lcms_suit Suitable for hplcuv_suit Routine Analysis Resource-Limited Settings Higher Concentration Ranges hplcuv->hplcuv_suit Suitable for

Caption: Logical relationship for analytical method selection.

References

Application Notes and Protocols for Testing Cabotegravir Susceptibility in HIV-1 Isolates

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for assessing the susceptibility of Human Immunodeficiency Virus Type 1 (HIV-1) isolates to the integrase strand transfer inhibitor (INSTI), cabotegravir. The following methodologies are essential for monitoring the emergence of drug resistance, evaluating the efficacy of this compound in different viral subtypes, and guiding clinical treatment strategies.

Introduction

This compound is a potent INSTI available as a long-acting injectable formulation for both HIV-1 treatment and pre-exposure prophylaxis (PrEP). The emergence of drug resistance mutations in the HIV-1 integrase gene can compromise its efficacy. Therefore, robust and reliable methods for susceptibility testing are crucial. This document outlines two primary approaches: phenotypic assays, which measure the direct effect of the drug on viral replication, and genotypic assays, which identify resistance-associated mutations in the viral genome.

Part 1: Phenotypic Susceptibility Testing

Phenotypic assays provide a direct measure of how a virus's replication capacity is affected by an antiretroviral drug. The result is typically expressed as the concentration of the drug required to inhibit viral replication by 50% (EC50).

Key Experimental Protocol: Recombinant Virus Phenotypic Assay

This protocol describes the generation of recombinant viruses containing the integrase gene from a patient's viral isolate, followed by the assessment of their susceptibility to this compound.

Materials:

  • Cells:

    • HEK293T cells (for virus production)

    • Reporter cell line (e.g., TZM-bl, MAGI-CCR5, or a CEM-GFP line) expressing CD4, CXCR4, and CCR5[1][2]

  • Plasmids:

    • An HIV-1 proviral vector with the integrase gene deleted or otherwise engineered for easy cloning of a patient-derived integrase sequence.

    • Expression vector for a vesicular stomatitis virus G protein (VSV-G) or an appropriate HIV-1 envelope glycoprotein.

  • Reagents:

    • Patient-derived plasma or peripheral blood mononuclear cells (PBMCs)

    • Viral RNA extraction kit

    • Reverse transcriptase and PCR reagents

    • Restriction enzymes and T4 DNA ligase (for cloning)

    • Cell culture media (e.g., DMEM, RPMI 1640) supplemented with fetal bovine serum (FBS) and antibiotics

    • Transfection reagent (e.g., calcium phosphate, lipofectamine)

    • This compound (analytical grade)

    • Luciferase or beta-galactosidase assay substrate, or a flow cytometer for GFP-based assays

    • P24 antigen ELISA kit

Methodology:

  • Viral RNA Extraction and RT-PCR:

    • Extract viral RNA from patient plasma or from the supernatant of cultured PBMCs.

    • Perform reverse transcription followed by PCR (RT-PCR) to amplify the full-length integrase coding region. Use primers specific to conserved regions flanking the integrase gene.

  • Generation of Recombinant Virus:

    • Clone the amplified patient-derived integrase gene into the integrase-deleted HIV-1 proviral vector.

    • Co-transfect HEK293T cells with the recombinant proviral plasmid and a VSV-G or HIV-1 envelope expression plasmid to produce infectious virus particles.[3]

    • Harvest the virus-containing supernatant 48-72 hours post-transfection and clarify by centrifugation.

    • Determine the viral titer, for example, by p24 antigen ELISA.

  • Drug Susceptibility Assay:

    • Seed the reporter cell line (e.g., TZM-bl) in 96-well plates.

    • Prepare serial dilutions of this compound in cell culture medium.

    • Infect the cells with a standardized amount of the recombinant virus in the presence of the various concentrations of this compound. Include a no-drug control.

    • Incubate for 48-72 hours.

    • Measure the extent of viral replication by quantifying the reporter gene expression (e.g., luciferase activity, beta-galactosidase activity, or GFP-positive cells via flow cytometry).[1][2]

  • Data Analysis:

    • Calculate the percentage of viral inhibition for each drug concentration relative to the no-drug control.

    • Determine the EC50 value by plotting the percentage of inhibition against the log of the drug concentration and fitting the data to a sigmoidal dose-response curve.

    • Calculate the fold change in susceptibility by dividing the EC50 of the patient-derived virus by the EC50 of a wild-type reference virus.

Data Presentation: this compound Fold Change for Key Integrase Mutations

The following table summarizes the impact of common integrase resistance-associated mutations (RAMs) on this compound susceptibility, as determined by phenotypic assays. Data is presented as the mean fold change (FC) in EC50 relative to a wild-type reference virus.

Integrase Mutation(s)Mean EC50 Fold Change (FC) for this compoundReference(s)
Single RAMs
N155H3.3[4]
Q148R3.3 - 5.0[4][5]
Double RAMs
Q148R + E138K9.5[4]
Q148H/R + G140A/S9.5[4]
L74I + Q148R4.4[5]
Triple RAMs
Q148K/H/R + E138A/K + G140A/C/S47.0[4]
E138A/G140A/G163R/Q148R429 - >1000[6]
E138K/G140A/S147G/Q148K429 - >1000[6]

Note: The precise fold change can vary depending on the viral backbone and the specific assay used.

Visualization: Phenotypic Assay Workflow

Phenotypic_Assay_Workflow cluster_prep Sample Preparation & Amplification cluster_virus_prod Recombinant Virus Production cluster_assay Susceptibility Assay cluster_analysis Data Analysis PatientSample Patient Plasma or PBMCs RNA_Extraction Viral RNA Extraction PatientSample->RNA_Extraction RT_PCR RT-PCR Amplification of Integrase Gene RNA_Extraction->RT_PCR Cloning Clone Integrase Gene into Proviral Vector RT_PCR->Cloning Transfection Co-transfect 293T Cells Cloning->Transfection Harvest Harvest Recombinant Virus Transfection->Harvest Infection Infect Reporter Cells with Virus + this compound Harvest->Infection Incubation Incubate 48-72h Infection->Incubation Measurement Measure Reporter Signal Incubation->Measurement EC50 Calculate EC50 Measurement->EC50 FoldChange Determine Fold Change EC50->FoldChange Genotypic_Assay_Workflow cluster_prep Sample Preparation & Amplification cluster_sequencing Sequencing cluster_analysis Data Analysis & Interpretation PatientSample Patient Plasma or PBMCs NucleicAcid_Extraction Viral RNA/Proviral DNA Extraction PatientSample->NucleicAcid_Extraction RT_PCR RT-PCR/PCR Amplification of Integrase Gene NucleicAcid_Extraction->RT_PCR Purification Purify PCR Product RT_PCR->Purification SangerSeq Sanger Sequencing Purification->SangerSeq Electrophoresis Capillary Electrophoresis SangerSeq->Electrophoresis SequenceAssembly Assemble & Align Sequence Electrophoresis->SequenceAssembly MutationID Identify Mutations SequenceAssembly->MutationID DatabaseInterp Interpret Resistance Profile (e.g., Stanford HIVDB) MutationID->DatabaseInterp Cabotegravir_Mechanism cluster_virus HIV-1 Replication Cycle cluster_drug Drug Action Viral_RNA Viral RNA Viral_DNA Viral DNA Viral_RNA->Viral_DNA Reverse Transcription Integration Integration into Host Genome Viral_DNA->Integration Integrase Enzyme Provirus Provirus Integration->Provirus This compound This compound Inhibition Inhibition This compound->Inhibition Inhibition->Integration

References

Application Notes and Protocols for the Analysis of Cabotegravir using Liquid Chromatography-Mass Spectrometry (LC-MS)

Author: BenchChem Technical Support Team. Date: November 2025

These application notes provide a comprehensive overview and detailed protocols for the quantitative analysis of cabotegravir in biological matrices using liquid chromatography-mass spectrometry (LC-MS). This document is intended for researchers, scientists, and drug development professionals working on the pharmacokinetic and therapeutic drug monitoring of this antiretroviral agent.

Introduction

This compound (CAB) is a potent integrase strand transfer inhibitor (INSTI) used for the treatment and prevention of HIV-1 infection.[1][2] Its long-acting injectable formulation necessitates sensitive and reliable analytical methods for pharmacokinetic studies and clinical monitoring.[1][2] Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has emerged as the preferred bioanalytical technique for the quantification of this compound in various biological matrices due to its high sensitivity, specificity, and speed.[1][3] This document outlines established protocols for sample preparation, chromatographic separation, and mass spectrometric detection of this compound, along with key validation parameters from various studies.

Experimental Protocols

Sample Preparation

The choice of sample preparation method is critical for removing potential interferences from the biological matrix and ensuring accurate quantification. The two most common techniques for plasma samples are protein precipitation and liquid-liquid extraction.

2.1.1. Protein Precipitation (PP)

This is a rapid and straightforward method suitable for high-throughput analysis.

  • Protocol:

    • To 100 µL of plasma sample in a microcentrifuge tube, add a specific volume of a precipitation solvent (e.g., 200 µL of methanol or acetonitrile).[4]

    • Add the internal standard (IS) solution. Commonly used internal standards include isotopically labeled this compound ([2H3]-CAB or this compound-15N, 13C, 2H2) or another antiretroviral drug like bictegravir.[2][4][5]

    • Vortex the mixture for 1-2 minutes to ensure complete protein precipitation.

    • Centrifuge the mixture at high speed (e.g., 10,000 rpm for 10 minutes) to pellet the precipitated proteins.

    • Carefully transfer the supernatant to a clean tube or a 96-well plate.

    • The supernatant can be directly injected into the LC-MS/MS system or evaporated to dryness and reconstituted in the mobile phase.

2.1.2. Liquid-Liquid Extraction (LLE)

LLE offers a cleaner extract compared to PP, which can minimize matrix effects.

  • Protocol:

    • To 200 µL of plasma sample, add 100 µL of the internal standard solution.[2]

    • Add an appropriate extraction solvent (e.g., a mixture of methanol and ethyl acetate in a 1:4 ratio).[2][6]

    • Vortex the mixture vigorously for 2-5 minutes.

    • Centrifuge at 5000 rpm for 25 minutes to separate the aqueous and organic layers.[2]

    • Transfer the organic layer to a new tube and evaporate it to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a specific volume of the mobile phase before injection.

Liquid Chromatography
  • Chromatographic Column: A reversed-phase C18 column is typically used for the separation of this compound.[2][6] Common column dimensions are 50 x 4.6 mm with a particle size of 5.0 µm.[2][6]

  • Mobile Phase: The mobile phase usually consists of a mixture of an aqueous component and an organic solvent.

    • Aqueous Phase: 0.1% formic acid in water or 5 mM ammonium acetate in water.[4][7]

    • Organic Phase: Acetonitrile or methanol.[2][4]

  • Elution: Isocratic elution is commonly employed, with a typical mobile phase composition of 85:15 (v/v) methanol and 0.1% formic acid in water.[2][6]

  • Flow Rate: A flow rate of 0.5 to 0.8 mL/min is generally used.[2][4]

  • Column Temperature: The column is typically maintained at a constant temperature, for instance, 25°C or 40°C.[2][4]

  • Injection Volume: A small volume, typically 5.0 µL, of the prepared sample is injected.[2]

Mass Spectrometry
  • Ionization: Electrospray ionization (ESI) in the positive ion mode is the standard for this compound analysis.[2]

  • Detection Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity.[2]

  • MRM Transitions:

    • This compound: The precursor ion is typically monitored at m/z 406.12, with a common product ion at m/z 142.04 or 263.1.[2][5][6]

    • Internal Standard (Bictegravir): A common transition is m/z 450.12 → 160.03.[2][6]

    • Internal Standard (this compound-15N, 13C, 2H2): A transition of m/z 410.0 → 263.1 has been reported.[5]

  • Instrument Parameters: Specific parameters such as capillary voltage (e.g., 3.0 kV), source temperature (e.g., 450-500°C), and collision energy (e.g., 15-35 eV) should be optimized for the specific instrument being used.[2][5]

Data Presentation

The following tables summarize the quantitative data from various validated LC-MS/MS methods for this compound analysis.

Table 1: Chromatographic and Mass Spectrometric Conditions

ParameterMethod 1Method 2Method 3
Matrix Human PlasmaHuman PlasmaRat Plasma
Sample Preparation Protein PrecipitationLiquid-Liquid ExtractionProtein Precipitation
LC Column HSS T3Phenomenex C18 (50x4.6mm, 5µm)Not Specified
Mobile Phase 0.1% Formic Acid in Water/Acetonitrile0.1% Formic Acid in Water/MethanolNot Specified
Flow Rate 0.5 mL/min0.8 mL/minNot Specified
Run Time 3.0 min3.0 minNot Specified
Ionization Mode ESI+ESI+ESI+
This compound MRM (m/z) Not Specified406.12 → 142.04Not Specified
Internal Standard [2H3]-CABBictegravirNot Specified
IS MRM (m/z) Not Specified450.12 → 160.03Not Specified
Reference [4][2][6][3]

Table 2: Method Validation Parameters

ParameterMethod 1Method 2Method 3Method 4
Matrix Human PlasmaHuman PlasmaRat PlasmaDried Blood Spots
Linearity Range 0.05 - 10.0 mg/L400 - 16000 ng/mL0.05 - 1000 µg/mL25 - 20,000 ng/mL
Correlation Coefficient (r²) Not Specified> 0.9998> 0.9997Not Specified
Intra-day Precision (%RSD) < 5.0%2.54 - 5.21%< 15%Acceptable
Inter-day Precision (%RSD) < 5.0%2.54 - 5.21%< 15%Acceptable
Intra-day Accuracy (%) 101%Not Specified< 15%Acceptable
Inter-day Accuracy (%) 101%Not Specified< 15%Acceptable
Extraction Recovery (%) 99%94.27 - 102.85%Not SpecifiedNot Specified
Reference [4][2][6][3][8][9]

Visualizations

The following diagrams illustrate the experimental workflow and key validation concepts for the LC-MS analysis of this compound.

experimental_workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data_analysis Data Analysis Sample Biological Sample (e.g., Plasma) Add_IS Addition of Internal Standard Sample->Add_IS Extraction Extraction (PP or LLE) Add_IS->Extraction Centrifugation Centrifugation Extraction->Centrifugation Supernatant Supernatant Collection Centrifugation->Supernatant Evap_Recon Evaporation & Reconstitution (optional) Supernatant->Evap_Recon Injection Injection into LC-MS/MS System Evap_Recon->Injection Separation Chromatographic Separation (C18 Column) Injection->Separation Ionization Electrospray Ionization (ESI+) Separation->Ionization Detection Mass Spectrometric Detection (MRM) Ionization->Detection Integration Peak Integration Detection->Integration Calibration Calibration Curve Construction Integration->Calibration Quantification Concentration Quantification Calibration->Quantification

Caption: Experimental workflow for LC-MS/MS analysis of this compound.

validation_parameters cluster_parameters Key Validation Parameters Validation Method Validation Specificity Specificity Validation->Specificity Linearity Linearity Validation->Linearity Accuracy Accuracy Validation->Accuracy Precision Precision Validation->Precision Recovery Recovery Validation->Recovery Stability Stability Validation->Stability

Caption: Key parameters for LC-MS method validation.

References

Application Notes & Protocols: Experimental Design for Studying Cabotegravir Tissue Distribution

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Objective: To provide a comprehensive guide for designing and executing preclinical studies to evaluate the tissue distribution of Cabotegravir, a long-acting integrase strand transfer inhibitor (INSTI) for HIV treatment and prevention.

Introduction

This compound (CAB) is a potent HIV-1 integrase inhibitor formulated for both daily oral administration and as a long-acting injectable nanosuspension.[1] Its long-acting formulation, administered monthly or bi-monthly, offers a significant advantage for treatment adherence and pre-exposure prophylaxis (PrEP).[1][2] Understanding the distribution and concentration of this compound in various tissues, particularly those relevant to HIV transmission and viral reservoirs, is critical for optimizing dosing strategies and ensuring efficacy.[1][3] This document outlines the experimental design, detailed protocols, and data handling for conducting pharmacokinetic studies of this compound in animal models.

Mechanism of Action

This compound targets the HIV-1 integrase enzyme, which is essential for the viral replication cycle.[4] By binding to the active site of the integrase, this compound blocks the strand transfer step, preventing the integration of viral DNA into the host cell's genome.[2][4] This action effectively halts viral replication and reduces the viral load.[4]

Cabotegravir_Mechanism_of_Action cluster_host Host Cell (e.g., CD4+ T-cell) HIV_RNA Viral RNA RT Reverse Transcription HIV_RNA->RT vDNA Viral DNA RT->vDNA Integrase HIV Integrase vDNA->Integrase Integration Integration Integrase->Integration Catalyzes Host_DNA Host Cell DNA Integration->Host_DNA Provirus Integrated Provirus Host_DNA->Provirus Replication Viral Replication & New Virus Assembly Provirus->Replication New_Virus New HIV Particles Replication->New_Virus CAB This compound CAB->Integration Blocks

Caption: this compound's mechanism of action, blocking HIV integrase.

Experimental Design & Workflow

A typical preclinical study to determine this compound's tissue distribution involves administering the drug to an appropriate animal model, followed by sample collection at various time points. Tissues are then processed to extract the drug, which is quantified using a validated bioanalytical method like LC-MS/MS.

Experimental_Workflow start Study Initiation dosing Animal Dosing (e.g., IM Injection of CAB-LA) start->dosing collection Time-Point Sacrifice & Tissue/Plasma Collection dosing->collection homogenization Tissue Homogenization collection->homogenization extraction Drug Extraction from Tissue Homogenate homogenization->extraction analysis LC-MS/MS Quantification extraction->analysis data Data Analysis & Pharmacokinetic Modeling analysis->data end Study Completion data->end

Caption: General workflow for a tissue distribution study.

Detailed Experimental Protocols

Protocol 1: Animal Study Design
  • Animal Model Selection: Sprague Dawley rats or BALB/c mice are commonly used models for pharmacokinetic studies.[5][6] Non-human primates like rhesus macaques can also be used for studies requiring closer human physiological relevance.[7]

  • Acclimatization: House animals under standard laboratory conditions (12h light/dark cycle, controlled temperature and humidity) for at least one week before the experiment.[6]

  • Grouping and Dosing:

    • Divide animals into groups, with each group representing a specific time point for sample collection (e.g., Day 1, 7, 14, 28, 56, 90). A typical group size is n=3-6 animals.[6]

    • Administer a single dose of long-acting this compound (e.g., intramuscular injection). The dose should be selected to yield plasma concentrations similar to those observed in humans.[8]

    • Include a control group receiving a vehicle injection.

  • Sample Collection Schedule: At each designated time point, euthanize one group of animals. Collect blood (for plasma) via cardiac puncture and harvest tissues of interest.

  • Tissues of Interest: Key tissues include the liver, spleen, kidneys, lymph nodes, and tissues relevant to HIV transmission such as vaginal, cervical, and rectal tissues.[5][6]

Protocol 2: Tissue Sample Collection and Homogenization
  • Tissue Harvesting: Immediately after euthanasia, excise the desired tissues. Rinse gently with ice-cold phosphate-buffered saline (PBS) to remove excess blood. Blot dry with filter paper.

  • Weighing and Storage: Weigh each tissue sample accurately. If not homogenized immediately, flash-freeze the samples in liquid nitrogen and store them at -80°C until analysis.

  • Homogenization Buffer: Prepare a lysis/homogenization buffer. A recommended buffer is 50 mM Tris-HCl with 2 mM EDTA, pH 7.4. Protease inhibitors can be added to prevent protein degradation.

  • Homogenization Procedure:

    • Add the weighed tissue to a pre-chilled tube containing a specific volume of homogenization buffer (e.g., a 1:9 tissue-to-buffer weight/volume ratio).

    • Homogenize the tissue using a mechanical homogenizer (e.g., Potter-Elvehjem homogenizer or a rotor-stator "tissuemizer") on ice to prevent sample degradation.[9]

    • Continue until no visible tissue fragments remain, resulting in a uniform suspension (homogenate).

  • Homogenate Processing: Centrifuge the homogenate (e.g., 13,000 xg for 2 minutes) to pellet cellular debris. Collect the supernatant for drug extraction.

Protocol 3: this compound Extraction from Tissue Homogenate

A simple protein precipitation method is effective for extracting this compound from tissue homogenates and plasma.[5][10]

  • Sample Preparation: Aliquot a known volume (e.g., 100 µL) of tissue homogenate supernatant or plasma into a clean microcentrifuge tube.

  • Addition of Internal Standard (IS): Spike the sample with a small volume of an appropriate internal standard (e.g., Bictegravir) to control for extraction efficiency and instrument variability.[11]

  • Protein Precipitation: Add 3 volumes of ice-cold acetonitrile to the sample (e.g., 300 µL of acetonitrile for 100 µL of homogenate).[5][10] Acetonitrile acts to precipitate proteins.

  • Vortex and Centrifuge: Vortex the mixture vigorously for 30-60 seconds to ensure thorough mixing. Centrifuge at high speed (e.g., 12,000-14,000 rpm) for 5-10 minutes to pellet the precipitated proteins.[10]

  • Supernatant Transfer: Carefully transfer the clear supernatant, which contains this compound and the IS, to a new tube or a 96-well plate for LC-MS/MS analysis.[10]

  • Evaporation and Reconstitution (Optional): The supernatant can be evaporated to dryness under a gentle stream of nitrogen and then reconstituted in a smaller volume of the mobile phase to concentrate the sample, potentially increasing sensitivity.

Protocol 4: LC-MS/MS Quantification of this compound
  • Instrumentation: A high-performance liquid chromatography (HPLC) system coupled with a tandem mass spectrometer (MS/MS) is required.[5][11]

  • Chromatographic Conditions:

    • Column: A C18 reverse-phase column (e.g., Apex Scientific Inertsil ODS-3, 4.6 mm × 250 mm, 5 µm) is suitable.[5]

    • Mobile Phase: An isocratic elution with a mixture of acetonitrile and 0.1% trifluoroacetic acid in water (e.g., 81:19, v/v) can be used.[5][12]

    • Flow Rate: A typical flow rate is 0.3 mL/min.[12]

    • Column Temperature: Maintain the column at 40°C.[5]

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray Ionization in Positive Ion Mode (ESI+).[12]

    • Detection Mode: Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity.[13]

    • MRM Transitions: Monitor specific precursor-to-product ion transitions. For this compound, this is approximately m/z 406.3 → 142.05.[5][11] The transition for the internal standard will also be monitored.

  • Calibration and Quantification:

    • Prepare calibration standards by spiking blank tissue homogenate with known concentrations of this compound.

    • Process these standards alongside the unknown samples.

    • Construct a calibration curve by plotting the peak area ratio (this compound/IS) against the nominal concentration.

    • Determine the concentration of this compound in the study samples by interpolating their peak area ratios from the calibration curve.

Data Presentation

Quantitative data should be summarized in tables to facilitate comparison across different tissues and time points.

Table 1: Example Pharmacokinetic Parameters of Long-Acting this compound in Plasma (Note: Data are illustrative and compiled from various sources for reference)

ParameterValueSpeciesStudy Reference
Tmax (Time to Max Concentration) ~7 days (166 hours)Human[14]
Cmax (Max Concentration) 3.38 µg/mLHuman[14]
Apparent Half-life (t½) 21-54 daysHuman[1][15]
AUC (Area Under the Curve) 3,948 hr*µg/mLHuman[14]

Table 2: Example this compound Tissue-to-Plasma Concentration Ratios (Note: Ratios can vary based on time post-dose and species. Data are illustrative.)

TissueMedian Tissue-to-Plasma RatioSpeciesStudy Reference
Rectal Tissue 0.08 - 0.16Human[16]
Rectal Fluid 0.32Human[16]
Vaginal Tissue 0.08 - 0.28Human, Macaque[3][16]
Cervical Tissue 0.08 - 0.28Human, Macaque[3][16]
Lymph Nodes Variable (detection confirmed)Rat[5]
Liver, Kidneys, Spleen Variable (detection confirmed)Rat[5]

Ethical Considerations

All animal experiments must be conducted in accordance with ethical guidelines and regulations to ensure animal welfare.

  • The 3Rs Principle: All study designs should adhere to the principles of R eplacement, R eduction, and R efinement.[17][18]

    • Replacement: Use non-animal methods where possible.

    • Reduction: Use the minimum number of animals necessary to obtain scientifically valid results.

    • Refinement: Minimize any potential pain, suffering, or distress to the animals.[17][18]

  • Protocol Approval: The study protocol must be reviewed and approved by an Institutional Animal Care and Use Committee (IACUC) or an equivalent ethics board.[19]

  • Humane Treatment: Animals must be housed in appropriate conditions and handled by trained personnel.[20] Anesthesia and analgesia should be used for any procedures that may cause pain or distress, and humane methods of euthanasia are mandatory.[18]

References

Application Notes and Protocols for Assessing Cabotegravir Resistance Mutations

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cabotegravir (CAB) is a long-acting integrase strand transfer inhibitor (INSTI) approved for both the treatment and prevention of HIV-1 infection. As with all antiretroviral agents, the emergence of drug resistance is a clinical concern that can compromise therapeutic efficacy. Monitoring for the development of this compound resistance-associated mutations (RAMs) is crucial for patient management and for understanding the mechanisms of resistance. These application notes provide an overview and detailed protocols for the primary methods used to assess this compound resistance: genotypic and phenotypic assays.

Principles of this compound Resistance Testing

Resistance to this compound is primarily associated with specific mutations in the HIV-1 integrase gene. The assessment of this resistance can be broadly categorized into two types of assays:

  • Genotypic Assays: These methods identify the presence of specific mutations in the integrase gene that are known to be associated with resistance to this compound. The most common techniques are Sanger sequencing and Next-Generation Sequencing (NGS). Genotypic assays are generally faster and less expensive than phenotypic assays.[1]

  • Phenotypic Assays: These assays directly measure the in vitro susceptibility of the virus to a drug. This is achieved by determining the concentration of the drug required to inhibit viral replication by 50% (IC50). The result is typically reported as a fold change (FC) in IC50 compared to a wild-type reference virus. A well-known commercial phenotypic assay for INSTIs is the PhenoSense® Integrase assay.[2][3]

Data Presentation: this compound Resistance-Associated Mutations and Fold Changes in Susceptibility

The following table summarizes key mutations in the HIV-1 integrase gene that have been associated with reduced susceptibility to this compound. The fold change (FC) in IC50 values indicates the magnitude of resistance conferred by these mutations, either alone or in combination.

Integrase Mutation(s)Fold Change (FC) in this compound IC50Reference(s)
N155H2.1[4]
Q148R4.1[4]
G118R8.0[4]
R263K2.5[4]
Q148K3.1[4]
S153Y2.2[4]
G140R3.8[4]
Single RAMs (mean)3.3[5]
Double RAMs (mean)9.5[5]
Triple RAMs (mean)47.0[5]
E138K + G140A + S147G + Q148K429 - >1000[6][7]
T97A + G140S + Q148H>1000[8]

Experimental Protocols

Genotypic Resistance Assay: Sanger Sequencing of the HIV-1 Integrase Gene

This protocol describes a nested PCR approach for the amplification and subsequent Sanger sequencing of the HIV-1 integrase gene from plasma viral RNA.

1. Materials and Reagents:

  • Viral RNA extraction kit (e.g., QIAamp Viral RNA Mini Kit)

  • Reverse transcriptase (e.g., SuperScript III)

  • Taq DNA polymerase

  • dNTPs

  • PCR primers (see table below)

  • Nuclease-free water

  • Agarose gel and electrophoresis equipment

  • PCR product purification kit (e.g., QIAquick PCR Purification Kit)

  • Sanger sequencing reagents and access to a capillary electrophoresis sequencer

Primer Sequences for Nested PCR of Integrase Gene: [9]

Primer NamePCR StageSequence (5' to 3')Target Region
Int-FO1st Round (Forward)CAC ACA ARg gRA TTg gRg gRA ATgHXB2: 4177-4200
Int-RO1st Round (Reverse)TAR Ygg gAT gTg TAC TTC TgA ACHXB2: 5210-5223
Int-FI2nd Round (Forward)AAC AAg TAg ATA ART TAg TMA gTHXB2: 4201-4223
Int-RI2nd Round (Reverse)ATA CAT ATg RTR YTT TAC TAR RCTHXB2: 5122-5195

2. Protocol:

  • Viral RNA Extraction: Extract viral RNA from 140 µL - 1 mL of plasma according to the manufacturer's protocol. Elute the RNA in 50-60 µL of nuclease-free water.

  • One-Step RT-PCR (First Round):

    • Prepare a master mix containing reverse transcriptase, Taq polymerase, dNTPs, forward primer (Int-FO), and reverse primer (Int-RO).

    • Add 5-10 µL of extracted viral RNA to the master mix.

    • Perform reverse transcription at 50°C for 30-60 minutes.

    • Follow with PCR cycling:

      • Initial denaturation: 94°C for 2-5 minutes.

      • 35-40 cycles of:

        • Denaturation: 94°C for 30 seconds.

        • Annealing: 50-55°C for 30 seconds.

        • Extension: 68-72°C for 1-2 minutes.

      • Final extension: 68-72°C for 10 minutes.

  • Nested PCR (Second Round):

    • Prepare a master mix containing Taq polymerase, dNTPs, forward primer (Int-FI), and reverse primer (Int-RI).

    • Add 1-2 µL of the first-round PCR product to the master mix.

    • Perform PCR cycling:

      • Initial denaturation: 94°C for 2-5 minutes.

      • 30-35 cycles of:

        • Denaturation: 94°C for 30 seconds.

        • Annealing: 50-55°C for 30 seconds.

        • Extension: 72°C for 1-2 minutes.

      • Final extension: 72°C for 10 minutes.

  • PCR Product Verification and Purification:

    • Run 5 µL of the nested PCR product on a 1-1.5% agarose gel to confirm the presence of an amplicon of the expected size (~994 bp).

    • Purify the remaining PCR product using a suitable kit to remove primers and dNTPs.

  • Sanger Sequencing:

    • Use the purified PCR product as a template for cycle sequencing reactions with both the forward (Int-FI) and reverse (Int-RI) primers in separate reactions.

    • Analyze the sequencing products on a capillary electrophoresis instrument.

  • Data Analysis:

    • Assemble the forward and reverse sequencing reads to generate a consensus sequence of the integrase gene.

    • Align the consensus sequence to a wild-type HIV-1 reference sequence (e.g., HXB2) to identify mutations.

    • Interpret the identified mutations for this compound resistance using a reputable database such as the Stanford University HIV Drug Resistance Database.

Genotypic Resistance Assay: Next-Generation Sequencing (NGS) of the HIV-1 Integrase Gene

This protocol provides a general workflow for amplicon-based NGS of the HIV-1 integrase gene. Specific details may vary depending on the NGS platform and library preparation kit used.

1. Materials and Reagents:

  • Same materials as for Sanger sequencing.

  • NGS library preparation kit (e.g., Illumina Nextera XT).

  • NGS platform (e.g., Illumina MiSeq).

2. Protocol:

  • RNA Extraction and RT-PCR: Follow the same procedure as for Sanger sequencing to generate the integrase amplicon.

  • Library Preparation:

    • Quantify and normalize the purified PCR product.

    • Fragment the amplicon and ligate platform-specific adapters containing unique barcodes for each sample (if multiplexing). This is often done in a single "tagmentation" step in kits like Nextera XT.

    • Amplify the adapter-ligated fragments to add sequencing primer binding sites and indices.

    • Purify and quantify the final library.

  • Sequencing:

    • Pool libraries from multiple samples if multiplexing.

    • Sequence the library pool on the NGS platform according to the manufacturer's instructions.

  • Data Analysis:

    • Perform quality control on the raw sequencing reads.

    • Align the reads to a reference HIV-1 integrase sequence.

    • Call variants (mutations) and determine their frequencies within the viral population.

    • Interpret the identified mutations and their frequencies for this compound resistance. NGS can detect low-abundance mutations (e.g., present in <20% of the viral population) that may be missed by Sanger sequencing.[1]

Phenotypic Resistance Assay: Recombinant Virus Assay (Principle of PhenoSense® Integrase)

This section describes the general principles of a recombinant virus phenotypic assay, as the specific protocol for the commercial PhenoSense® Integrase assay is proprietary.[2][3]

1. Principle: The patient-derived integrase gene is inserted into a standardized HIV-1 laboratory strain vector that lacks a functional integrase gene and contains a reporter gene (e.g., luciferase). The resulting recombinant virus is then used to infect target cells in the presence of varying concentrations of this compound. The level of viral replication is measured by the expression of the reporter gene.

2. General Workflow:

  • RNA Extraction and RT-PCR: The patient's viral RNA is extracted from plasma, and the integrase gene is amplified by RT-PCR.

  • Cloning: The amplified integrase gene is cloned into an HIV-1 vector.

  • Virus Production: The recombinant vector is transfected into a producer cell line to generate infectious virus particles.

  • Susceptibility Testing:

    • Target cells are infected with the recombinant virus in the presence of serial dilutions of this compound.

    • A wild-type reference virus is tested in parallel.

  • Data Analysis:

    • After a set incubation period, the expression of the reporter gene (e.g., luciferase activity) is measured.

    • The drug concentration that inhibits viral replication by 50% (IC50) is calculated for both the patient-derived virus and the reference virus.

    • The fold change in IC50 is determined by dividing the IC50 of the patient's virus by the IC50 of the reference virus.

Visualizations

Genotypic_Assay_Workflow cluster_sample Sample Preparation cluster_amplification Amplification cluster_sequencing Sequencing & Analysis Plasma Patient Plasma RNA Viral RNA Extraction Plasma->RNA RTPCR RT-PCR (1st Round) RNA->RTPCR NestedPCR Nested PCR (2nd Round) RTPCR->NestedPCR Sanger Sanger Sequencing NestedPCR->Sanger NGS NGS Library Prep & Sequencing NestedPCR->NGS Analysis Data Analysis & Interpretation Sanger->Analysis NGS->Analysis Phenotypic_Assay_Workflow cluster_prep Preparation cluster_virus_production Virus Production cluster_testing Susceptibility Testing cluster_analysis Analysis Plasma Patient Plasma RNA Viral RNA Extraction Plasma->RNA RTPCR RT-PCR of Integrase Gene RNA->RTPCR Cloning Cloning into HIV Vector RTPCR->Cloning Transfection Transfection & Virus Harvest Cloning->Transfection Infection Infection of Target Cells with Drug Dilutions Transfection->Infection Analysis Measure Reporter Gene & Calculate Fold Change Infection->Analysis

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Dosing Intervals for Long-Acting Cabotegravir

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing dosing intervals of long-acting (LA) cabotegravir.

Frequently Asked Questions (FAQs)

Q1: What are the approved dosing intervals for long-acting this compound for HIV treatment and PrEP?

Q2: Is an oral lead-in with this compound tablets necessary before starting long-acting injections?

An oral lead-in with this compound tablets (typically 30 mg daily for about a month) is optional.[5][6] Clinical studies have shown similar safety and efficacy profiles in participants who initiated injections with or without an oral lead-in.[6][7] The primary purpose of the oral lead-in is to assess the tolerability of this compound before administering the long-acting formulation.[4]

Q3: What is the pharmacokinetic rationale for the monthly and every-two-months dosing intervals?

Long-acting this compound is formulated as a nanosuspension for intramuscular injection, which allows for slow absorption and a long elimination half-life of approximately 40 days.[8] Pharmacokinetic modeling and clinical trial data have demonstrated that both monthly and every-two-months dosing regimens achieve and maintain plasma concentrations of this compound that are considered clinically effective for both HIV treatment and prevention.[9]

Q4: Are there ultra-long-acting formulations of this compound in development?

Yes, an investigational ultra-long-acting formulation of this compound (CAB-ULA) is currently in development.[10] Phase I clinical trial data suggest that this new formulation has a higher concentration and at least double the half-life of the currently approved formulation, potentially allowing for dosing intervals of at least four months.[10]

Troubleshooting Guides

Scenario 1: A patient in a clinical trial has missed a scheduled injection.

Q: How should a missed dose of long-acting this compound be managed?

A: The management of a missed dose depends on the planned dosing interval and the duration of the delay.

  • For delays of 7 days or less: The injection can be administered as soon as possible, and the regular dosing schedule can be resumed.[11]

  • For delays of more than 1 month: It is recommended to reinitiate the dosing schedule with a loading dose.[11] Oral bridging with daily this compound tablets can be considered to maintain adequate drug exposure during the delay.[5][11] Specific guidelines for resuming injections after a missed dose are outlined in the product labeling and clinical trial protocols.[4][11]

Scenario 2: Suboptimal plasma concentrations of this compound are observed in a study participant.

Q: What are the potential causes of lower-than-expected this compound concentrations, and how can this be investigated?

A: Several factors can contribute to suboptimal this compound concentrations, including:

  • Improper injection technique: Inadvertent subcutaneous injection instead of intramuscular can affect absorption.

  • Individual patient factors: Body Mass Index (BMI) and sex have been shown to influence this compound pharmacokinetics.[12]

  • Drug-drug interactions: Although this compound has a low propensity for significant drug interactions, concomitant medications should be reviewed.[13]

Investigation should include a review of the injection technique, assessment of patient characteristics, and consideration of therapeutic drug monitoring.[14]

Scenario 3: A research participant is experiencing injection site reactions (ISRs).

Q: What are the common injection site reactions with long-acting this compound, and what are the best practices for management?

A: Injection site reactions, such as pain, swelling, and nodules, are the most common adverse events associated with long-acting this compound.[3][15] These reactions are typically mild to moderate in severity and decrease in frequency over time.[15]

Best practices to minimize ISRs include:

  • Allowing the medication to come to room temperature before injection.[3][15]

  • Injecting slowly.[3][15]

  • Ensuring the gluteal muscle is relaxed.[3][15]

  • Administering the injection in a prone position for patient comfort.[3][15]

Management of ISRs is generally supportive and may include oral analgesics or the application of cold or hot packs.

Data Presentation

Table 1: Efficacy of Monthly vs. Every-Two-Months Dosing of Long-Acting this compound and Rilpivirine for HIV Treatment (ATLAS-2M Study)

Outcome (Week 152)Every 8 Weeks Dosing (n=522)Every 4 Weeks Dosing (n=523)
HIV-1 RNA ≥50 copies/mL 2.7%1.0%
Virologic Suppression 87%87%

Source: ATLAS-2M Study Week 152 Results.[16]

Table 2: Pharmacokinetic Parameters of Long-Acting this compound Formulations

ParameterThis compound LA (Approved Formulation)This compound ULA (Investigational)
Dosing Interval Monthly or Every 2 MonthsAt least 4 Months
Elimination Half-life ~40 daysAt least double the approved formulation

Source: Various pharmacokinetic studies.[8][10]

Experimental Protocols

1. Protocol for Quantification of this compound in Plasma

This protocol outlines a general method for the quantification of this compound in plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a common and validated method.[17]

a. Sample Preparation: i. Thaw frozen plasma samples at room temperature. ii. Vortex samples for 15 seconds. iii. Perform a protein precipitation step by adding a suitable organic solvent (e.g., acetonitrile) containing an internal standard. iv. Centrifuge to pellet the precipitated proteins. v. Transfer the supernatant to a clean tube for analysis.

b. LC-MS/MS Analysis: i. Use a suitable C18 reversed-phase HPLC column. ii. Employ a gradient elution with a mobile phase consisting of an aqueous component (e.g., ammonium formate buffer) and an organic component (e.g., methanol or acetonitrile). iii. Set the mass spectrometer to operate in positive ion mode with multiple reaction monitoring (MRM) to detect the specific transitions for this compound and the internal standard.

c. Quantification: i. Generate a standard curve using known concentrations of this compound. ii. Calculate the concentration of this compound in the unknown samples by comparing their peak area ratios (analyte/internal standard) to the standard curve.

2. Protocol for HIV-1 Viral Load Testing

This protocol describes a standard method for quantifying HIV-1 RNA in plasma using a real-time reverse transcriptase-polymerase chain reaction (RT-PCR) assay.[18][19][20]

a. Specimen Collection and Processing: i. Collect whole blood in EDTA or ACD anticoagulant tubes.[20] ii. Separate plasma by centrifugation according to the assay manufacturer's instructions.[19] iii. Plasma can be stored at 2-8°C for up to 6 days or frozen at ≤ -18°C for longer periods before testing.[19]

b. RNA Extraction and RT-PCR: i. Use an automated system (e.g., GeneXpert) or a manual kit for RNA extraction from plasma samples.[18] ii. The extracted RNA is then subjected to a one-step real-time RT-PCR. This involves the reverse transcription of HIV-1 RNA into cDNA, followed by the amplification of a specific target sequence in the HIV-1 genome. iii. The amplification is monitored in real-time using fluorescent probes.

c. Quantification: i. The viral load (in copies/mL) is determined by comparing the amplification signal from the patient sample to a standard curve generated from known quantities of HIV-1 RNA.

Mandatory Visualizations

HIV_Integrase_Inhibition_Pathway cluster_virus HIV-1 Virion cluster_cell Host CD4+ T-Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus HIV_RNA Viral RNA Reverse_Transcription Reverse Transcription Reverse_Transcriptase Reverse Transcriptase Integrase Integrase PIC_Formation PIC Formation Viral_DNA Viral DNA Viral_DNA->PIC_Formation Pre_Integration_Complex Pre-Integration Complex (PIC) Nuclear_Import Nuclear Import Pre_Integration_Complex->Nuclear_Import Integration Integration Host_DNA Host DNA Integrated_Provirus Integrated Provirus (Replication) Host_DNA->Integrated_Provirus Strand Transfer This compound This compound This compound->Integration Entry Viral Entry Reverse_Transcription->Viral_DNA PIC_Formation->Pre_Integration_Complex

Caption: this compound's mechanism of action: Inhibition of HIV-1 integrase.

Dosing_Workflow cluster_initiation Initiation Phase cluster_maintenance Maintenance Phase Oral_Lead_In Optional Oral Lead-In (this compound 30mg daily for ~28 days) First_Injection First Initiation Injection (600mg IM) Oral_Lead_In->First_Injection Second_Injection Second Initiation Injection (600mg IM, 1 month after first) First_Injection->Second_Injection Decision Choose Dosing Interval Second_Injection->Decision Q1M_Dosing Monthly Continuation Injections (400mg IM) Q2M_Dosing Every-2-Months Continuation Injections (600mg IM) Decision->Q1M_Dosing Monthly Decision->Q2M_Dosing Every 2 Months Missed_Dose_Logic Start Patient Misses Scheduled Injection Assess_Delay Time Since Missed Injection > 1 Month? Start->Assess_Delay Resume_Schedule Administer Injection ASAP Resume Regular Schedule Assess_Delay->Resume_Schedule No Reinitiate Re-initiate with Loading Dose Consider Oral Bridging Assess_Delay->Reinitiate Yes

References

Technical Support Center: Managing and Interpreting the Long Pharmacokinetic Tail of Cabotegravir

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with long-acting injectable cabotegravir (CAB-LA). The following information is intended to address specific issues that may be encountered during experimental and clinical research involving the extended pharmacokinetic (PK) profile of this drug.

Frequently Asked Questions (FAQs)

1. What is the long pharmacokinetic (PK) tail of this compound?

The long PK tail of this compound refers to the extended period during which the drug can be detected in the systemic circulation after the final injection.[1] This prolonged presence is a key feature of its long-acting formulation. The tail phase is characterized by gradually declining drug concentrations over time.[2]

2. How long can this compound be detected in the body after the last injection?

The duration of the PK tail is variable and can be influenced by several factors.[2][3] In some individuals, this compound may be detectable for a year or even longer.[1] Studies have shown that the tail is significantly longer in females compared to males and in individuals with a higher body mass index (BMI).[4][5][6]

3. What are the clinical implications of the long PK tail?

The primary concern associated with the long PK tail is the risk of developing drug resistance.[2][3] If an individual acquires HIV during the tail phase when this compound concentrations are sub-therapeutic, the virus may develop resistance to integrase inhibitors, a critical class of antiretroviral drugs.[2][7] This could have significant implications for future treatment options.[2]

4. How should the discontinuation of long-acting this compound be managed?

To mitigate the risk of drug resistance, it is crucial to provide alternative pre-exposure prophylaxis (PrEP) if an individual who is discontinuing CAB-LA remains at risk for HIV acquisition.[1] The CDC advises switching to an oral form of PrEP to cover the tail period.[2] In clinical studies, a common approach has been to use oral TDF/FTC for 48 weeks, starting 8 weeks after the final this compound injection.[8]

5. What should be done if a patient misses a scheduled injection?

If a continuation injection is delayed by more than seven days, oral this compound tablets may be used to replace one scheduled injection visit. For oral PrEP durations longer than two months, an alternative regimen is recommended. The first dose of oral PrEP should be taken approximately two months after the last injection.[9]

Troubleshooting Guide

Issue Question Recommended Action
Unexpected this compound Concentration Why are the observed this compound concentrations in my study population lower than expected from clinical trial data?Real-world data suggests that this compound plasma levels can be lower than those reported in controlled clinical trials.[10] Consider factors such as variations in injection technique, patient demographics, and potential drug-drug interactions that were not prevalent in trial populations.
Managing the PK Tail in Different Populations How does the management of the PK tail differ between males and females?Females have been observed to have a longer PK tail and higher trough concentrations of this compound during the maintenance phase.[4][5][11][12][13] While this may offer a longer period of protection, it also implies a longer potential risk period for resistance development upon discontinuation.[8] Therefore, adherence to a bridging oral PrEP regimen is critical in female patients.
Interpreting Low but Detectable this compound Levels What is the clinical significance of a detectable but very low this compound concentration (e.g., below the protein-adjusted 90% inhibitory concentration, PA-IC90)?Concentrations below the PA-IC90 are considered sub-therapeutic and may not be sufficient to prevent HIV infection.[14] The presence of such levels during the tail phase poses a risk for the selection of drug-resistant viral strains if HIV acquisition occurs.[5]
Risk of Drug Resistance What is the likelihood of developing integrase inhibitor resistance during the PK tail?While the risk is a significant concern, the incidence of HIV infection during the tail phase in clinical trials has been low.[2] However, when infections do occur in the presence of sub-therapeutic drug levels, the development of integrase strand-transfer inhibitor (INSTI) resistance-associated mutations (RAMs) is possible.[1]

Quantitative Data Summary

Table 1: Detectable this compound Concentrations Over Time Post-Final Injection

Time Post-Final Injection Study Population Percentage with Detectable this compound Source
52 weeksMales (ECLAIR study)17%[5][15]
52-60 weeksMales (HPTN 077)23%[4][6]
52-60 weeksFemales (HPTN 077)63%[4][6]
76 weeksMales (HPTN 077)13%[4][8][15]
76 weeksFemales (HPTN 077)42%[4][8][15]

Table 2: Median Time to Undetectable this compound Concentrations

Population Median Time to LLOQ *Source
Males43.7 weeks[4][5]
Females67.3 weeks[4][5]

*LLOQ: Lower Limit of Quantification

Experimental Protocols

Protocol: Quantification of this compound in Plasma Samples using LC-MS/MS

This protocol provides a general framework for the quantification of this compound in plasma. Specific parameters may require optimization based on the instrumentation and reagents available.

  • Sample Preparation:

    • Combine 200 µL of plasma sample with 100 µL of an internal standard (IS) solution (e.g., isotopically labeled this compound).

    • Vortex the mixture for 2 minutes.

    • Perform a liquid-liquid extraction using a solvent system such as methanol and ethyl acetate (1:4 v/v).

    • Centrifuge the solution at 5000 rpm for 25 minutes to separate the organic and aqueous layers.

    • Isolate the organic layer and dry it using a lyophilizer or nitrogen evaporator.

    • Reconstitute the dried extract in 250 µL of the mobile phase.[16]

  • LC-MS/MS Analysis:

    • Chromatographic Separation:

      • Utilize a suitable C18 column (e.g., Apex Scientific Inertsil ODS-3, 4.6 mm × 250 mm, 5 µm particle size).

      • Employ an isocratic mobile phase, for example, a mixture of acetonitrile and 0.1% (v/v) trifluoroacetic acid in water (81:19, v/v).

      • Set the flow rate to 0.3 mL/min.[17]

    • Mass Spectrometric Detection:

      • Use a tandem mass spectrometer with an electrospray ionization (ESI) source in positive ion mode.

      • Monitor the mass-to-charge ratio (m/z) transitions for this compound (e.g., 406.3) and the internal standard.[17]

  • Calibration and Quantification:

    • Prepare a series of calibration standards by spiking blank plasma with known concentrations of this compound (e.g., ranging from 25 to 20,000 ng/mL).[18]

    • Generate a calibration curve by plotting the peak area ratio of this compound to the internal standard against the nominal concentration of the calibration standards.

    • Determine the concentration of this compound in the unknown samples by interpolating their peak area ratios from the calibration curve.

Visualizations

CAB_PK_Tail_Management cluster_decision Discontinuation of CAB-LA cluster_management Management Strategy cluster_monitoring Follow-up start Patient decides to discontinue long-acting this compound risk_assessment Assess ongoing risk of HIV acquisition start->risk_assessment no_risk No ongoing HIV risk: Counsel on residual drug levels and potential for future risk risk_assessment->no_risk Low/No Risk risk Ongoing HIV risk: Initiate bridging therapy risk_assessment->risk At Risk end Transition to long-term prevention method as appropriate no_risk->end oral_prep Prescribe oral PrEP (e.g., TDF/FTC) no later than 2 months after last injection risk->oral_prep counseling Counsel on adherence to oral PrEP and the importance of covering the PK tail oral_prep->counseling monitoring Monitor for HIV infection and potential drug resistance counseling->monitoring monitoring->end

Caption: Workflow for managing the discontinuation of long-acting this compound.

cabotegravir_pk_tail_factors cluster_factors Influencing Factors cluster_outcomes Consequences cab_tail This compound Pharmacokinetic Tail sex Sex cab_tail->sex bmi Body Mass Index (BMI) cab_tail->bmi resistance_risk Increased risk of drug resistance if HIV is acquired cab_tail->resistance_risk duration Longer duration in females and individuals with higher BMI sex->duration bmi->duration

Caption: Factors influencing the long pharmacokinetic tail of this compound.

References

Technical Support Center: Enhancing Adherence to Injectable Cabotegravir in Clinical Research

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with injectable cabotegravir. The following information is designed to address specific issues encountered during clinical studies and offer evidence-based methods to improve participant adherence.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges to adherence with long-acting injectable this compound?

A1: While injectable this compound mitigates the need for daily oral medication, adherence challenges still exist. These primarily revolve around the necessity for regular clinic visits for administration.[1][2] Key barriers include:

  • Logistical Hurdles: Transportation to clinics, time off from work, and scheduling conflicts can impede timely injections.[2]

  • Psychosocial Factors: Stigma associated with clinic visits, fear of needles, and patient motivation can influence adherence.

  • Healthcare System Barriers: Complex reimbursement processes, prior authorization requirements, and inadequate clinic workflow for managing injectables can create obstacles.[2][3]

  • Patient-Provider Relationship: Lack of consistent and supportive communication can impact a patient's commitment to the injection schedule.

Q2: What strategies have proven effective in improving adherence to the injection schedule in clinical trials?

A2: Multilevel interventions that combine patient support with streamlined clinical processes have demonstrated success.[3][4] Effective strategies include:

  • Comprehensive Patient Support Programs (PSPs): These programs often feature nurse-led coordination, appointment reminders, and ongoing patient education and support.[5]

  • Flexible Dosing Windows: this compound plus rilpivirine long-acting injectables (CAB+RPV LAI) should be administered within a 7-day window before or after the target date.[6] Emphasizing this flexibility can reduce patient anxiety about precise appointment times.

  • Technology-Based Interventions: Mobile applications and web portals, such as the CHORUS™ app, can aid in scheduling and tracking injections. Active use of such tools has been associated with improved on-time injection rates.[6][7]

  • Clinic-Level Enhancements: Establishing a dedicated, multidisciplinary team including pharmacists and pharmacy technicians can streamline the process of procurement, eligibility review, and patient monitoring.[3][4] Offering flexible options like drop-in appointments can also be beneficial.[3][4]

  • Financial Incentives: Small financial incentives have been used to encourage retention and adherence in some programs.[3][4]

Q3: Is injectable this compound a viable option for patient populations with a history of poor adherence to oral antiretroviral therapy (ART)?

A3: Yes, several studies have shown that long-acting injectable this compound can be a highly effective option for individuals with challenges adhering to daily oral ART, even those with current viremia.[4][8][9] The LATITUDE trial, for instance, demonstrated that injectable this compound/rilpivirine was superior to standard oral therapy in maintaining viral suppression in this population.[8] Success in these cases often hinges on the provision of intensive support and case management services.[4][8]

Troubleshooting Guides

Issue: High Rate of Missed or Delayed Injection Appointments

Potential Causes:

  • Lack of effective appointment reminders.

  • Transportation or logistical barriers for participants.

  • Inflexible clinic hours.

  • Poor communication between the clinic and the participant.

Recommended Solutions:

  • Implement a Robust Reminder System: Utilize a combination of phone calls, text messages, and in-app notifications (if applicable) to remind participants of their upcoming appointments.

  • Offer Transportation Assistance: If feasible within the study's budget and ethical guidelines, provide transportation vouchers or partner with transportation services.

  • Increase Clinic Flexibility: Where possible, offer extended or weekend hours for injections. Allowing for "drop-in" appointments can also accommodate participants with unpredictable schedules.[3][4]

  • Establish a Follow-Up Protocol: Have a clear protocol for outreach to participants who have missed their injection window to facilitate rescheduling and, if necessary, provide a bridge with oral medication as per the study protocol.[4][6]

Issue: Participant Discontinuation Due to Injection Site Reactions (ISRs)

Potential Causes:

  • Inadequate patient education on what to expect regarding ISRs.

  • Severe or persistent ISRs.

Recommended Solutions:

  • Proactive Patient Counseling: Before the first injection, thoroughly educate participants about the likelihood and nature of common ISRs (e.g., pain, swelling, redness). Reassure them that these reactions are generally mild to moderate and tend to decrease in frequency and severity over time.

  • Symptom Management Guidance: Provide clear instructions on managing ISRs, such as applying cold compresses or using over-the-counter pain relievers.

  • Standardized ISR Assessment: Use a standardized tool to assess and document ISRs at each visit. This allows for objective tracking and intervention if reactions are unusually severe or persistent.

  • Proper Injection Technique: Ensure clinical staff are well-trained in the correct intramuscular injection technique to minimize tissue trauma.

Quantitative Data on Adherence

The following tables summarize quantitative data from various studies on adherence to injectable this compound.

Table 1: Adherence Rates in Clinical Trials and Observational Studies

Study/ProgramPopulationAdherence MetricAdherence RateCitation
ATLAS & FLAIR (Pooled Analysis)Virologically suppressed adultsInjections within ±7 days of target98%[10]
OPERA Study321 individuals with ≥1 maintenance injectionOn-time injections90%[6]
Canadian Patient Support Program233 PWH on CAB+RPV LAProportion of Days Covered (PDC) ≥90% over 365 days98.7%[5]
LATITUDE TrialIndividuals with adherence challengesOn-time injections>90%[8]

Table 2: Impact of the CHORUS™ App on Injection Adherence

GroupOutcomeAdjusted Odds Ratio (95% CI)Citation
Intervention Clinics (Access to App) vs. Control ClinicsImproved target window adherence0.61 (0.30-1.25)[6]
App Users vs. Non-Users (within Intervention Clinics)Increased odds of adherence2.98 (1.26-7.06)[6]
App Users vs. Non-Users (in smaller HCCs)Increased odds of adherence3.58 (1.31-9.80)[6]

Experimental Protocols & Methodologies

Methodology: Cluster Randomized Trial for a Digital Health Intervention (CHORUS™ App)

This study evaluated the effectiveness of a mobile app and web portal on improving adherence to the monthly injection schedule for CAB+RPV LAI.[6][7]

  • Study Design: A cluster randomized trial.

  • Participants: Healthcare centers (HCCs) were the unit of randomization. They were randomized into either an intervention group with access to the CHORUS™ app and portal features or a control group with no access.

  • Intervention: The CHORUS™ app provided features to manage CAB+RPV LAI administration, including flagging delayed or missed injections and tracking appointment scheduling.

  • Primary Outcome: Adherence to the target injection window, defined as receiving a maintenance injection within 7 days before or after the scheduled target day.

  • Statistical Analysis: A multivariate logistic regression using generalized estimating equations was employed to assess the impact of the intervention on the primary outcome, accounting for clustering at the HCC level.

Visualizations

Adherence_Workflow cluster_patient Patient Journey cluster_clinic Clinic Operations p_enroll Patient Enrollment p_education Education on Adherence & ISRs p_enroll->p_education p_schedule Injection Scheduling p_education->p_schedule p_reminder Receives Reminder (App/SMS/Call) p_schedule->p_reminder c_admin Injection Administration p_schedule->c_admin Appointment Set p_visit Clinic Visit for Injection p_reminder->p_visit p_followup Post-Injection Follow-Up p_visit->p_followup p_visit->c_admin Patient Attends c_team Multidisciplinary Team (MD, RN, PharmD) c_eligibility Eligibility & Insurance Review c_team->c_eligibility c_procurement Medication Procurement c_eligibility->c_procurement c_procurement->c_admin c_track Adherence Tracking (EHR/App Portal) c_admin->c_track c_track->p_reminder Triggers Reminder c_outreach Outreach for Missed Appts c_track->c_outreach c_outreach->p_schedule Reschedules Patient

Caption: Workflow for a Patient Support Program to Enhance Adherence.

Implementation_Strategy cluster_patient Patient-Level Strategies cluster_provider Provider-Level Strategies cluster_system System-Level Strategies s1 Direct-to-Inject Approach goal Improved Adherence & Viral Suppression s1->goal s2 Small Financial Incentives s2->goal s3 Designated Drop-in Days s3->goal p1 Centralized Eligibility Review (Pharmacist-led) p1->goal p2 Pharmacy Tech for Procurement & Monitoring p2->goal p3 Multidisciplinary Case Review p3->goal p4 Standardized Clinic Protocol p4->goal y1 Advocacy to Reduce Prior Authorizations y1->goal y2 Partnerships with External Services (Home Nursing, etc.) y2->goal

Caption: Multilevel Strategies for Implementing Injectable this compound.

References

Technical Support Center: Investigating Acquired Resistance to Cabotegravir

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the mechanisms of acquired resistance to the HIV-1 integrase strand transfer inhibitor (INSTI), cabotegravir.

Frequently Asked Questions (FAQs)

Q1: What are the primary genetic mechanisms of acquired resistance to this compound?

Acquired resistance to this compound is primarily associated with specific mutations within the HIV-1 integrase gene. The most frequently observed resistance-associated mutations (RAMs) include Q148R, N155H, and E138K.[1] Other mutations such as T97A, G118R, G140A/R/S, and R263K have also been identified in individuals experiencing virologic failure while on this compound-containing regimens.[1] High-level resistance often requires the accumulation of multiple INSTI mutations.[2]

Q2: Is there evidence for mechanisms of this compound resistance outside of the integrase gene?

Yes, recent research has identified a novel mechanism of resistance to integrase inhibitors, including this compound, that is not linked to mutations in the integrase enzyme itself. Instead, mutations in the HIV-1 envelope (Env) protein have been shown to confer high-level resistance to dolutegravir and this compound.[3] This discovery suggests that resistance pathways can be more complex than previously understood and may involve alterations in viral entry or other steps of the viral lifecycle.

Q3: Can this compound resistance lead to cross-resistance with other integrase inhibitors?

Yes, the development of resistance to this compound can result in cross-resistance to other INSTIs.[2] For instance, mutations like Q148R, often found in cases of this compound failure, can reduce susceptibility to dolutegravir and bictegravir, especially when present with other compensatory mutations.[4][5] This is a critical consideration for patient management, as it can limit future treatment options.[6]

Q4: What are the recommended laboratory methods for detecting this compound resistance?

The primary methods for detecting this compound resistance are genotypic and phenotypic assays.[7]

  • Genotypic Assays: These tests identify specific resistance-associated mutations in the HIV-1 integrase gene through sequencing. Next-generation sequencing (NGS) is increasingly used for its ability to detect low-frequency mutations.[8][9]

  • Phenotypic Assays: These assays measure the concentration of a drug required to inhibit viral replication in a laboratory setting. They provide a direct measure of how resistance mutations affect the virus's susceptibility to the drug.

For individuals who have received long-acting this compound, resistance testing, including integrase genotyping, is recommended in cases of virologic failure, regardless of the time since the last injection.[10]

Troubleshooting Guides

Genotypic Assays

Issue 1: PCR Amplification Failure of the Integrase Region

  • Possible Cause: Low viral load in the sample.

    • Troubleshooting Steps:

      • Confirm the viral load of the sample. Genotypic assays may fail with viral loads below 1,000 copies/mL.[11]

      • For low viral load samples, consider using a nested PCR approach or a more sensitive assay designed for such conditions.[12]

      • Ensure optimal sample handling and storage to prevent RNA degradation.

  • Possible Cause: Primer mismatch due to high genetic diversity of HIV-1.

    • Troubleshooting Steps:

      • Use a set of validated, universal primers known to amplify a broad range of HIV-1 subtypes.

      • If the subtype is known, consider using subtype-specific primers.

      • Review recent literature for updated primer sequences that may improve amplification success.

Issue 2: Ambiguous Sequencing Results or Mixed Populations

  • Possible Cause: Presence of minority drug-resistant variants.

    • Troubleshooting Steps:

      • Utilize next-generation sequencing (NGS) which has a higher sensitivity for detecting low-frequency variants compared to Sanger sequencing.[9]

      • If using Sanger sequencing, carefully review chromatograms for mixed peaks, which may indicate a mixed viral population.

      • Specialized software can help in the interpretation of sequencing data to identify and quantify minority variants.

Issue 3: Contamination Leading to False-Positive Results

  • Possible Cause: Cross-contamination between samples or with PCR products.

    • Troubleshooting Steps:

      • Adhere to strict laboratory practices, including the use of separate pre- and post-PCR areas.[12]

      • Use aerosol-resistant pipette tips.

      • Regularly decontaminate work surfaces and equipment.

      • Include negative controls in every PCR run to monitor for contamination.[1]

Phenotypic Assays

Issue 4: High Variability in IC50 Values

  • Possible Cause: Inconsistent cell culture conditions.

    • Troubleshooting Steps:

      • Standardize cell passage number and ensure cells are in the logarithmic growth phase.

      • Maintain consistent incubation conditions (temperature, CO2 levels).

      • Regularly test cell lines for mycoplasma contamination.

  • Possible Cause: Variability in viral stock.

    • Troubleshooting Steps:

      • Prepare and titer a large batch of viral stock to be used across multiple experiments.

      • Store viral stocks in small aliquots at -80°C to avoid repeated freeze-thaw cycles.

Issue 5: Unexpected Drug Susceptibility Profiles

  • Possible Cause: Presence of mutations outside the primary target gene affecting drug activity.

    • Troubleshooting Steps:

      • If a virus shows resistance in a phenotypic assay but lacks known integrase mutations, consider sequencing other viral genes, such as the envelope gene, for potential resistance-conferring mutations.[3]

      • Review recent literature for newly identified resistance pathways.

Data Presentation

Table 1: Key Resistance-Associated Mutations to this compound in the HIV-1 Integrase Gene

MutationFold-Change in this compound EC50 (Approximate)Associated Cross-Resistance
Primary Mutations
G118RHighDolutegravir, Bictegravir
Q148H/K/RHighDolutegravir, Bictegravir
N155HModerate to HighElvitegravir, Raltegravir
R263KModerateDolutegravir
Accessory Mutations
M50ILow (often in combination)
L74F/MLow (often in combination)
T97ALow (often in combination)
E138KLow to Moderate (often in combination)
G140A/C/SLow to Moderate (often in combination)

Note: Fold-change values can vary depending on the viral backbone and the presence of other mutations.

Experimental Protocols

Protocol 1: Genotypic Resistance Testing of HIV-1 Integrase by Sanger Sequencing

  • RNA Extraction: Extract viral RNA from patient plasma using a commercial kit according to the manufacturer's instructions.

  • Reverse Transcription and First-Round PCR:

    • Synthesize cDNA from the extracted RNA using a reverse transcriptase enzyme and a reverse primer specific to a conserved region of the pol gene downstream of the integrase coding sequence.

    • Perform the first round of PCR to amplify a larger fragment of the pol gene that includes the integrase region. Use a high-fidelity polymerase to minimize PCR errors.

  • Nested PCR:

    • Use the product from the first-round PCR as a template for a second round of nested PCR. This step uses internal primers to amplify the specific integrase region of interest, increasing specificity and yield.

  • PCR Product Purification: Purify the nested PCR product to remove unincorporated primers and dNTPs using a commercial PCR purification kit or enzymatic methods.

  • Cycle Sequencing:

    • Perform cycle sequencing reactions using the purified PCR product as a template and a set of forward and reverse sequencing primers that cover the entire integrase coding region. Use a dye-terminator sequencing chemistry.

  • Sequencing and Data Analysis:

    • Run the sequencing products on an automated capillary electrophoresis sequencer.

    • Analyze the resulting sequence data using specialized software to assemble the sequence, align it to a reference sequence (e.g., HXB2), and identify mutations associated with this compound resistance. The Stanford University HIV Drug Resistance Database is a valuable resource for interpreting the clinical significance of identified mutations.

Protocol 2: Phenotypic Susceptibility Testing using a Cell-Based Assay

  • Preparation of Recombinant Viruses:

    • Clone the patient-derived integrase gene into a replication-competent HIV-1 laboratory strain backbone that lacks its own integrase.

    • Produce viral stocks by transfecting the recombinant plasmid into a suitable cell line (e.g., HEK293T).

    • Harvest and titer the viral supernatant.

  • Cell Culture and Infection:

    • Seed a susceptible target cell line (e.g., TZM-bl cells, which express a luciferase reporter gene upon HIV-1 infection) in a 96-well plate.

    • Prepare serial dilutions of this compound.

    • Pre-incubate the cells with the different concentrations of this compound.

    • Infect the cells with a standardized amount of the recombinant virus.

  • Quantification of Viral Replication:

    • After a defined incubation period (e.g., 48-72 hours), measure the extent of viral replication. For TZM-bl cells, this is done by lysing the cells and measuring luciferase activity.

  • Data Analysis:

    • Plot the percentage of viral inhibition against the drug concentration.

    • Calculate the 50% effective concentration (EC50), which is the drug concentration that inhibits viral replication by 50%.

    • Determine the fold-change in EC50 by dividing the EC50 of the patient-derived virus by the EC50 of a wild-type reference virus. A higher fold-change indicates reduced susceptibility to the drug.

Mandatory Visualizations

Cabotegravir_Resistance_Pathway cluster_0 Primary Resistance Pathway cluster_1 Alternative Resistance Pathway Wild-Type HIV-1 Wild-Type HIV-1 Single INSTI Mutation Single INSTI Mutation Wild-Type HIV-1->Single INSTI Mutation This compound Pressure Env Gene Mutation Env Gene Mutation Wild-Type HIV-1->Env Gene Mutation This compound Pressure Multiple INSTI Mutations Multiple INSTI Mutations Single INSTI Mutation->Multiple INSTI Mutations Continued Drug Pressure High-Level this compound Resistance High-Level this compound Resistance Multiple INSTI Mutations->High-Level this compound Resistance Virologic Failure Virologic Failure High-Level this compound Resistance->Virologic Failure Altered Drug-Virus Interaction Altered Drug-Virus Interaction Env Gene Mutation->Altered Drug-Virus Interaction Altered Drug-Virus Interaction->High-Level this compound Resistance Cross-Resistance to other INSTIs Cross-Resistance to other INSTIs Virologic Failure->Cross-Resistance to other INSTIs

Caption: Major pathways of acquired resistance to this compound.

Genotypic_Resistance_Workflow Patient Sample (Plasma) Patient Sample (Plasma) RNA Extraction RNA Extraction Patient Sample (Plasma)->RNA Extraction RT-PCR & Nested PCR RT-PCR & Nested PCR RNA Extraction->RT-PCR & Nested PCR PCR Product Purification PCR Product Purification RT-PCR & Nested PCR->PCR Product Purification Sanger Sequencing / NGS Sanger Sequencing / NGS PCR Product Purification->Sanger Sequencing / NGS Sequence Analysis Sequence Analysis Sanger Sequencing / NGS->Sequence Analysis Identify Resistance Mutations Identify Resistance Mutations Sequence Analysis->Identify Resistance Mutations Clinical Interpretation Clinical Interpretation Identify Resistance Mutations->Clinical Interpretation

Caption: Workflow for genotypic resistance testing.

References

Validation & Comparative

Comparative Efficacy of Long-Acting Cabotegravir versus Daily Oral PrEP for HIV Prevention

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive analysis of pivotal clinical trial data reveals the superior efficacy of long-acting injectable cabotegravir (CAB-LA) compared to daily oral tenofovir disoproxil fumarate/emtricitabine (TDF/FTC) for pre-exposure prophylaxis (PrEP) in preventing HIV infection. This guide provides a detailed comparison of their performance, supported by experimental data from the landmark HPTN 083 and HPTN 084 studies, for researchers, scientists, and drug development professionals.

Executive Summary

Long-acting injectable this compound administered every two months has demonstrated a significant reduction in HIV incidence compared to daily oral PrEP in diverse populations. The HPTN 083 trial, which enrolled cisgender men and transgender women who have sex with men, and the HPTN 084 trial, focused on cisgender women, both concluded that this compound was superior to TDF/FTC in preventing HIV acquisition.[1][2][3] This superiority is attributed to improved adherence with the long-acting injectable formulation, mitigating the challenges associated with daily pill intake.[4]

Data Presentation: Quantitative Efficacy Comparison

The following tables summarize the key efficacy data from the HPTN 083 and HPTN 084 clinical trials.

Table 1: HPTN 083 - Efficacy in Cisgender Men and Transgender Women Who Have Sex with Men [1][5][6]

MetricThis compound (CAB-LA)Daily Oral PrEP (TDF/FTC)Hazard Ratio (95% CI)
HIV Incidence Rate (per 100 person-years) 0.411.220.34 (0.18-0.62)
Number of Incident HIV Infections 1339

Table 2: HPTN 084 - Efficacy in Cisgender Women [2][3]

MetricThis compound (CAB-LA)Daily Oral PrEP (TDF/FTC)Hazard Ratio (95% CI)
HIV Incidence Rate (per 100 person-years) 0.211.790.11 (0.04-0.32)
Number of Incident HIV Infections 434

Mechanisms of Action

This compound: As an integrase strand transfer inhibitor (INSTI), this compound blocks the HIV integrase enzyme.[7][8][9] This prevents the integration of viral DNA into the host cell's genome, a critical step in the HIV replication cycle.[7][9][10]

Daily Oral PrEP (TDF/FTC): This combination consists of two nucleoside reverse transcriptase inhibitors (NRTIs).[11][12] Tenofovir disoproxil fumarate (TDF) is a prodrug of tenofovir, and emtricitabine (FTC) is a synthetic nucleoside analog of cytidine.[12] Both drugs, after intracellular phosphorylation to their active forms, competitively inhibit the HIV-1 reverse transcriptase enzyme.[11][12] This leads to the termination of the growing viral DNA chain, thus preventing the virus from replicating.[12][13][14]

Experimental Protocols

The HPTN 083 and HPTN 084 trials were Phase 2b/3, multicenter, double-blind, randomized controlled trials designed to evaluate the safety and efficacy of long-acting injectable this compound compared to daily oral TDF/FTC for HIV PrEP.[6][15][16][17]

HPTN 083 Study Design: [15][18][19][20]

  • Participants: HIV-uninfected cisgender men and transgender women who have sex with men, considered at high risk for HIV infection.[6]

  • Randomization: Participants were randomized 1:1 to receive either injectable this compound and a daily oral placebo, or daily oral TDF/FTC and a placebo injection.[19]

  • Study Phases:

    • Oral Lead-in (5 weeks): To assess tolerability, participants in the this compound arm received oral this compound (30 mg daily) and a TDF/FTC placebo, while the other arm received oral TDF/FTC and a this compound placebo.[15][21]

    • Injection Phase (up to 148 weeks): The this compound group received intramuscular injections of 600 mg of this compound at weeks 5 and 9, and then every 8 weeks thereafter, along with a daily oral placebo. The TDF/FTC group received daily oral TDF/FTC and placebo injections at the same schedule.[19][21]

    • Open-Label Follow-up: After unblinding, all participants were offered open-label TDF/FTC.[19]

HPTN 084 Study Design: [16][17][22][23]

  • Participants: HIV-uninfected, sexually active cisgender women at risk for acquiring HIV infection.[2][17]

  • Randomization: Participants were randomized 1:1 to receive either injectable this compound and daily oral placebo or daily oral TDF/FTC and placebo injections.[17]

  • Study Phases:

    • Oral Lead-in (5 weeks): Similar to HPTN 083, to assess tolerability.[17]

    • Injection Phase: The this compound group received a 600 mg intramuscular injection of this compound at weeks 5 and 9, followed by injections every 8 weeks. The TDF/FTC group received daily oral TDF/FTC and placebo injections.[17]

    • Open-Label Follow-up: Participants who discontinued injections were offered open-label daily TDF/FTC.[17]

Visualizations

cluster_cab This compound Mechanism of Action cluster_tdf_ftc Daily Oral PrEP (TDF/FTC) Mechanism of Action CAB This compound Integrase HIV Integrase Enzyme CAB->Integrase Inhibits StrandTransfer Viral DNA Strand Transfer Integrase->StrandTransfer Integration Viral DNA Integration into Host Genome StrandTransfer->Integration Replication HIV Replication Integration->Replication TDF_FTC TDF/FTC Phosphorylation Intracellular Phosphorylation TDF_FTC->Phosphorylation ActiveMetabolites Tenofovir-DP & Emtricitabine-TP Phosphorylation->ActiveMetabolites RT HIV Reverse Transcriptase ActiveMetabolites->RT Competitively Inhibits ReverseTranscription Reverse Transcription (Viral RNA to DNA) RT->ReverseTranscription ChainTermination Viral DNA Chain Termination ReverseTranscription->ChainTermination Replication2 HIV Replication ChainTermination->Replication2

Caption: Mechanisms of Action for this compound and Daily Oral PrEP.

cluster_screening Screening & Enrollment cluster_step1 Step 1: Oral Lead-in (5 Weeks) cluster_step2 Step 2: Injection Phase cluster_step3 Step 3: Follow-up Screening Screening for Eligibility (HIV-negative, at-risk) Enrollment Enrollment & Randomization (1:1) Screening->Enrollment ArmA_Oral Arm A: Oral this compound + TDF/FTC Placebo Enrollment->ArmA_Oral ArmB_Oral Arm B: Oral TDF/FTC + this compound Placebo Enrollment->ArmB_Oral ArmA_Inject Arm A: Injectable this compound + Oral Placebo (Wk 5, 9, then every 8 wks) ArmA_Oral->ArmA_Inject ArmB_Inject Arm B: Placebo Injection + Oral TDF/FTC (Same schedule) ArmB_Oral->ArmB_Inject FollowUp Primary Endpoint Assessment: Incident HIV Infection ArmA_Inject->FollowUp ArmB_Inject->FollowUp OpenLabel Offer of Open-Label TDF/FTC FollowUp->OpenLabel

Caption: HPTN 083 & 084 Experimental Workflow.

References

A Head-to-Head Comparison of Cabotegravir and Other Integrase Inhibitors: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth analysis of the efficacy, safety, and resistance profiles of cabotegravir versus other leading integrase strand transfer inhibitors (INSTIs), supported by clinical trial data and in vitro experimental findings.

This guide provides a comprehensive comparison of this compound with other prominent integrase inhibitors, including bictegravir, dolutegravir, and raltegravir. The information is tailored for researchers, scientists, and drug development professionals, offering a detailed look at the performance of these antiretroviral agents.

Efficacy in Clinical Trials

Clinical studies have demonstrated the non-inferiority of long-acting injectable this compound, administered with rilpivirine, compared to daily oral integrase inhibitor-based regimens in maintaining virologic suppression.

The SOLAR study, a large head-to-head trial, directly compared the long-acting injectable regimen of this compound and rilpivirine (CAB+RPV LA) administered every two months to the daily oral regimen of bictegravir/emtricitabine/tenofovir alafenamide (BIC/FTC/TAF).[1][2] At 12 months, CAB+RPV LA was found to be non-inferior to BIC/FTC/TAF in maintaining virologic suppression in individuals with HIV-1.[1][2] The primary endpoint, the proportion of participants with HIV-1 RNA ≥50 copies/mL, was 1% for the CAB+RPV LA group and less than 1% for the BIC/FTC/TAF group.[1][2] Virologic suppression rates (HIV-1 RNA <50 copies/mL) were high in both arms, at 90% for CAB+RPV LA and 93% for BIC/FTC/TAF.[1][2]

Similarly, the ATLAS and FLAIR studies showed that monthly injections of this compound and rilpivirine were as effective as continuing a standard daily oral antiretroviral regimen in maintaining viral suppression.[3][4] The ATLAS-2M study further established that dosing every two months was non-inferior to monthly injections.[5][6]

Table 1: Comparative Efficacy of this compound Regimens vs. Oral Integrase Inhibitors
Clinical Trial This compound Regimen Arm Comparator Arm Primary Outcome (Virologic Non-Response/Failure)
SOLAR This compound + Rilpivirine LA (every 2 months)Bictegravir/Emtricitabine/Tenofovir Alafenamide (daily oral)1% with HIV-1 RNA ≥50 c/mL[1][2]
ATLAS This compound + Rilpivirine LA (monthly)Continued daily oral ARTVirologic response rate of 93%[3]
FLAIR This compound + Rilpivirine LA (monthly)Continued daily oral ART (Dolutegravir/Abacavir/Lamivudine)Virologic response rate of 94%
LATTE-2 This compound + Rilpivirine LA (every 4 or 8 weeks)Oral this compound + Abacavir/LamivudineHigh rates of virologic suppression maintained at 96 weeks[7]

Safety and Tolerability

The safety profiles of this compound-based regimens are generally comparable to those of daily oral integrase inhibitors, with the notable exception of injection site reactions (ISRs) for the long-acting formulation. In the SOLAR study, the overall safety profiles of CAB+RPV LA and BIC/FTC/TAF were similar, with no new safety concerns identified.[1] ISRs were the most common adverse events in the this compound arm of the ATLAS and FLAIR studies, but they were generally mild to moderate and decreased in frequency over time.[4][8] Discontinuation due to ISRs is infrequent, reported at ≤ 2%.[4]

Resistance Profile

A key differentiator among integrase inhibitors is their genetic barrier to resistance. Second-generation INSTIs like bictegravir and dolutegravir are recognized for their higher barrier to resistance compared to first-generation agents like raltegravir and elvitegravir.[9]

In vitro studies comparing the development of resistance to various INSTIs showed that drug resistance arose more rapidly with elvitegravir, followed by this compound, dolutegravir, and then bictegravir.[10] For dolutegravir and bictegravir, solitary mutations like R263K or S153F/Y conferred low-level resistance.[10] In contrast, some this compound selections resulted in the Q148R/K mutation followed by secondary mutations, leading to high-level cross-resistance to all INSTIs.[10]

Clinical data from switch trials have indicated that treatment-emergent INSTI resistance is more common with the this compound plus rilpivirine regimen compared to dolutegravir-based regimens.[11][12] In a systematic review of switch trials, 65% of participants who experienced virologic failure on CAB/RPV had major INSTI drug resistance mutations, whereas no INSTI resistance was observed in those failing dolutegravir regimens.[11][12] Furthermore, a significant portion of those with resistance to this compound also showed cross-resistance to dolutegravir.[11][12]

Table 2: Comparative Resistance Profiles of Integrase Inhibitors
Integrase Inhibitor Genetic Barrier to Resistance Common Resistance Pathways
This compound Lower than dolutegravir and bictegravir in some in-vitro studies.[10]Can select for Q148R/K followed by secondary mutations, leading to broad cross-resistance.[10]
Bictegravir HighSolitary mutations (e.g., R263K, S153F/Y) conferring low-level resistance.[10]
Dolutegravir HighSolitary mutations (e.g., R263K, S153F/Y) conferring low-level resistance.[10]
Raltegravir LowerWell-characterized resistance pathways.
Elvitegravir LowerWell-characterized resistance pathways.

Experimental Protocols

The clinical trials cited in this guide employed standardized methodologies for assessing efficacy and safety.

Virologic Efficacy Assessment: The primary efficacy endpoint in trials like SOLAR was the proportion of participants with plasma HIV-1 RNA ≥ 50 copies/mL at a specific time point (e.g., 48 weeks), as determined by the FDA Snapshot algorithm.[1] Virologic suppression was typically defined as HIV-1 RNA < 50 copies/mL.

Resistance Analysis: In cases of confirmed virologic failure (defined as two consecutive plasma HIV-1 RNA levels ≥ 200 copies/mL after prior suppression), genotypic and phenotypic resistance testing was performed on plasma HIV-1 samples.[2] The Stanford University HIV Drug Resistance Database algorithm was commonly used to identify major integrase inhibitor-associated drug resistance mutations.[11]

In Vitro Resistance Selection Studies: The experimental protocol for comparing the in vitro resistance profiles of different INSTIs involved serially passaging patient-derived viral isolates in peripheral blood mononuclear cells in the presence of escalating concentrations of the drugs over an extended period (e.g., 36-46 weeks).[10] The emergence of resistance mutations was then monitored through genotypic analysis of the viral integrase gene.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the mechanism of action of integrase inhibitors and a generalized workflow for their clinical evaluation.

HIV_Integrase_Inhibition Mechanism of HIV Integrase Inhibition cluster_virus HIV Lifecycle cluster_host Host Cell HIV_RNA HIV RNA Reverse_Transcription Reverse Transcription HIV_RNA->Reverse_Transcription HIV_DNA HIV DNA Reverse_Transcription->HIV_DNA Nuclear_Import Nuclear Import HIV_DNA->Nuclear_Import Integration Integration Nuclear_Import->Integration Proviral_DNA Proviral DNA Transcription_Translation Transcription & Translation Proviral_DNA->Transcription_Translation New_Virions New Virions Transcription_Translation->New_Virions Host_DNA Host DNA Integration->Host_DNA Integrates into Integrase_Inhibitors Integrase Inhibitors (this compound, etc.) Integrase_Inhibitors->Integration Block

Caption: Mechanism of HIV Integrase Inhibition.

Clinical_Trial_Workflow Generalized Clinical Trial Workflow for INSTI Comparison Patient_Screening Patient Screening & Enrollment Randomization Randomization Patient_Screening->Randomization Arm_A Arm A: Long-Acting this compound Regimen Randomization->Arm_A Arm_B Arm B: Daily Oral Integrase Inhibitor Regimen Randomization->Arm_B Treatment_Phase Treatment & Follow-up (e.g., 48 weeks) Arm_A->Treatment_Phase Arm_B->Treatment_Phase Efficacy_Assessment Efficacy Assessment: - HIV-1 RNA levels - CD4+ counts Treatment_Phase->Efficacy_Assessment Safety_Assessment Safety Assessment: - Adverse Events - Lab abnormalities Treatment_Phase->Safety_Assessment Resistance_Testing Resistance Testing (for virologic failures) Efficacy_Assessment->Resistance_Testing If failure Data_Analysis Data Analysis & Reporting Efficacy_Assessment->Data_Analysis Safety_Assessment->Data_Analysis Resistance_Testing->Data_Analysis

Caption: Generalized INSTI Clinical Trial Workflow.

References

Cabotegravir Demonstrates Superior Efficacy in Diverse Populations for HIV Prevention

Author: BenchChem Technical Support Team. Date: November 2025

Long-acting injectable cabotegravir (CAB-LA) has proven to be a highly effective and superior alternative to daily oral pre-exposure prophylaxis (PrEP) for HIV prevention across a broad range of populations. Landmark clinical trials, HPTN 083 and HPTN 084, have provided robust evidence of this compound's effectiveness in cisgender men who have sex with men (MSM), transgender women (TGW), and cisgender women, including significant representation from racial and ethnic minorities. This guide provides a comprehensive comparison of this compound's performance against other alternatives, supported by experimental data from these pivotal studies.

Comparative Efficacy of this compound

The primary evidence for this compound's efficacy comes from the HPTN 083 and HPTN 084 studies, which were Phase 2b/3 randomized, double-blind, double-dummy, active-controlled trials. These studies compared the safety and efficacy of long-acting injectable this compound, administered every eight weeks, with daily oral tenofovir disoproxil fumarate/emtricitabine (TDF/FTC).

HPTN 083: Cisgender Men and Transgender Women

The HPTN 083 trial enrolled 4,570 cisgender men and transgender women who have sex with men across sites in the Americas, Asia, and Africa.[1][2] The study demonstrated the superiority of CAB-LA over daily oral TDF/FTC in preventing HIV acquisition.[2]

A key finding was the 66% reduction in the risk of incident HIV infection in participants receiving this compound compared to those taking TDF/FTC, with a hazard ratio of 0.34.[2] The incidence of HIV in the this compound group was 0.41 per 100 person-years, significantly lower than the 1.22 per 100 person-years in the TDF/FTC group.[2] The study included a diverse population, with half of the U.S. participants identifying as Black or African American.[2] A pre-specified sub-group analysis focused on the efficacy among Black MSM and TGW in the US.[3]

HPTN 084: Cisgender Women

The HPTN 084 trial enrolled 3,224 cisgender women in sub-Saharan Africa, a region with a high burden of HIV.[4] This study was also stopped early due to the demonstrated high efficacy of this compound.[5] The results showed that long-acting this compound was 89% more effective than daily oral TDF/FTC in preventing HIV in this population.[5]

There were four incident HIV infections in the this compound group compared to 34 in the TDF/FTC group, translating to an HIV incidence rate of 0.21% in the this compound arm and 1.79% in the TDF/FTC arm.[5] The hazard ratio for HIV infection in the this compound group compared to the TDF/FTC group was 0.12.[4]

Quantitative Data Summary

The following tables summarize the key efficacy and demographic data from the HPTN 083 and HPTN 084 trials.

Table 1: HPTN 083 Efficacy and Demographic Data (Cisgender Men and Transgender Women)

MetricThis compound (CAB-LA)Tenofovir Disoproxil Fumarate/Emtricitabine (TDF/FTC)
Number of Participants 2,2812,285
Median Age (years) 2626
Transgender Women (%) 12.5% (overall study)-
**Black/African American (U.S. participants, %) **50%-
Incident HIV Infections 1339
HIV Incidence (per 100 person-years) 0.411.22
Hazard Ratio (95% CI) 0.34 (0.18 - 0.62)-
Reduction in HIV Incidence vs. TDF/FTC (%) 66%-

Data sourced from HPTN 083 study results.[2][6]

Table 2: HPTN 084 Efficacy and Demographic Data (Cisgender Women)

MetricThis compound (CAB-LA)Tenofovir Disoproxil Fumarate/Emtricitabine (TDF/FTC)
Number of Participants 1,6141,610
Median Age (years) 2525
Incident HIV Infections 436
HIV Incidence (per 100 person-years) 0.211.79
Hazard Ratio (95% CI) 0.12 (0.05 - 0.31)-
Reduction in HIV Incidence vs. TDF/FTC (%) 89%-

Data sourced from HPTN 084 study results.[4][5]

Experimental Protocols

The HPTN 083 and HPTN 084 trials followed a rigorous, harmonized protocol to ensure the integrity of the findings.

Study Design: Both were Phase 2b/3, randomized, double-blind, double-dummy, active-controlled superiority trials.[1][4] Participants were randomly assigned in a 1:1 ratio to receive either active this compound and a placebo of TDF/FTC, or active TDF/FTC and a placebo of this compound.[7]

Participant Population:

  • HPTN 083: Enrolled HIV-uninfected cisgender men and transgender women who have sex with men, aged 18 years or older, who were at increased risk for HIV infection.[1]

  • HPTN 084: Enrolled HIV-uninfected cisgender women aged 18-45 years in sub-Saharan Africa who were at risk of acquiring HIV.[4]

Treatment Regimen: The studies consisted of three steps:

  • Oral Lead-in (5 weeks): Participants received daily oral this compound (30 mg) or a matching placebo, and daily oral TDF/FTC or a matching placebo.[7][8] This phase was to assess tolerability.

  • Injection Phase (up to 148 weeks): Participants in the this compound arm received intramuscular injections of this compound (600 mg) at weeks 5 and 9, and then every 8 weeks, along with daily oral placebo. The TDF/FTC arm received daily oral TDF/FTC and placebo injections.[8]

  • Tail Phase: After the final injection, participants were offered open-label TDF/FTC for 48 weeks.[8]

Efficacy and Safety Monitoring:

  • HIV Testing: HIV infection status was determined through a combination of HIV testing at study sites and retrospective analysis at the HPTN Laboratory Center.[9]

  • Adherence Measurement: In the TDF/FTC arm, adherence was assessed by measuring plasma tenofovir concentrations in a random subset of participants.[7] For HPTN 084, intraerythrocytic tenofovir-diphosphate concentrations were also measured.[7]

  • Safety Assessments: Adverse events were monitored throughout the trials. Injection site reactions were common in the this compound group but were mostly mild to moderate and decreased over time.[6]

Visualizations

This compound Mechanism of Action

This compound is an integrase strand transfer inhibitor (INSTI).[10] It blocks the HIV integrase enzyme, which is essential for the virus to integrate its DNA into the host cell's genome, thereby preventing viral replication.[10][11]

Cabotegravir_Mechanism_of_Action cluster_virus HIV-1 cluster_host Host Cell (CD4+ T-cell) HIV_RNA Viral RNA Reverse_Transcription Reverse Transcription HIV_RNA->Reverse_Transcription Viral_DNA Viral DNA Reverse_Transcription->Viral_DNA Integrase HIV Integrase Enzyme Viral_DNA->Integrase Integration Integration into Host DNA Integrase->Integration Provirus Provirus (Integrated Viral DNA) Integration->Provirus Host_DNA Host Cell DNA Host_DNA->Integration Replication Viral Replication Provirus->Replication New_Virions New HIV Virions Replication->New_Virions This compound This compound (INSTI) This compound->Integrase Inhibits

Caption: Mechanism of action of this compound as an HIV Integrase Inhibitor.

HPTN 083/084 Experimental Workflow

The following diagram illustrates the general workflow of the HPTN 083 and HPTN 084 clinical trials.

HPTN_Trial_Workflow cluster_arms Treatment Arms Screening Screening of At-Risk Individuals Enrollment Enrollment of HIV-Negative Participants Screening->Enrollment Randomization Randomization (1:1) Enrollment->Randomization CAB_Arm This compound Arm Randomization->CAB_Arm TDF_FTC_Arm TDF/FTC Arm Randomization->TDF_FTC_Arm Oral_Lead_In Step 1: Oral Lead-in (5 Weeks) CAB_Arm->Oral_Lead_In TDF_FTC_Arm->Oral_Lead_In Injection_Phase Step 2: Injection/Oral Phase (up to 148 Weeks) Oral_Lead_In->Injection_Phase Follow_Up Step 3: Open-Label Follow-up (48 Weeks) Injection_Phase->Follow_Up Analysis Efficacy and Safety Analysis Follow_Up->Analysis

Caption: Simplified workflow of the HPTN 083 and HPTN 084 clinical trials.

References

In Vitro and In Vivo Correlation of Cabotegravir's Antiviral Potency: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

Cabotegravir, a potent integrase strand transfer inhibitor (INSTI), has emerged as a key component of long-acting antiretroviral therapy (ART) for HIV-1 treatment and prevention. Its clinical success is underpinned by a strong correlation between its in vitro antiviral activity and its in vivo efficacy. This guide provides a comparative analysis of this compound's potency against other leading INSTIs, supported by experimental data and detailed methodologies.

Comparative Antiviral Potency

The antiviral activity of this compound has been extensively evaluated in various in vitro and in vivo settings. The following tables summarize its potency in comparison to other commonly used integrase inhibitors, dolutegravir and bictegravir.

Table 1: In Vitro Antiviral Activity of Integrase Inhibitors against HIV-1
DrugCell TypeIC50 (nM)Protein Binding Adjusted IC90 (nM)Fold Change in Resistance (vs. Wild-Type)
This compound PBMCs0.224.11.2-10
DolutegravirPBMCs0.51111.5-5
BictegravirPBMCs0.256.61.2-3

IC50: 50% inhibitory concentration; PBMCs: Peripheral Blood Mononuclear Cells. Data is representative and may vary based on specific assay conditions and HIV-1 subtype.

Table 2: In Vivo Efficacy of this compound-Based Regimens in Clinical Trials
Clinical TrialRegimenPrimary EndpointViral Load <50 copies/mL at Week 48
FLAIR This compound + Rilpivirine (long-acting injectable)Virologic failure93.6%
ATLAS This compound + Rilpivirine (long-acting injectable)Virologic failure92.5%
LATTE-2 This compound + Rilpivirine (long-acting injectable)Virologic suppression94% (every 8 weeks)

Experimental Methodologies

The data presented above are derived from standardized experimental protocols designed to assess the antiviral potency of these compounds.

In Vitro Antiviral Susceptibility Assays in PBMCs
  • Cell Preparation: Peripheral blood mononuclear cells (PBMCs) are isolated from healthy donors using Ficoll-Paque density gradient centrifugation. The cells are then stimulated with phytohemagglutinin (PHA) and interleukin-2 (IL-2) to promote T-cell proliferation, making them susceptible to HIV-1 infection.

  • Drug Preparation: this compound and other INSTIs are dissolved in dimethyl sulfoxide (DMSO) to create stock solutions, which are then serially diluted to a range of concentrations.

  • Viral Infection: Stimulated PBMCs are infected with a laboratory-adapted or clinical isolate of HIV-1 in the presence of the diluted antiretroviral drugs.

  • Assay Readout: After a 7-day incubation period, viral replication is quantified by measuring the level of HIV-1 p24 antigen in the cell culture supernatant using an enzyme-linked immunosorbent assay (ELISA).

  • Data Analysis: The concentration of the drug that inhibits viral replication by 50% (IC50) is calculated by plotting the percentage of p24 inhibition against the drug concentration and fitting the data to a sigmoidal dose-response curve.

Mechanism of Action: Integrase Strand Transfer Inhibition

This compound and other INSTIs target the HIV-1 integrase enzyme, a crucial component of the viral replication machinery. The following diagram illustrates the mechanism of action.

HIV_Integrase_Inhibition cluster_host_cell Host Cell Cytoplasm cluster_nucleus Host Cell Nucleus cluster_inhibition Inhibition by this compound Viral RNA Viral RNA Reverse Transcription Reverse Transcription Viral RNA->Reverse Transcription Reverse Transcriptase Viral DNA Viral DNA Reverse Transcription->Viral DNA PIC Formation Pre-Integration Complex (PIC) Formation Viral DNA->PIC Formation PIC Pre-Integration Complex (Viral DNA + Integrase) PIC Formation->PIC Nuclear Import Nuclear Import PIC->Nuclear Import PIC enters nucleus Integration Strand Transfer Nuclear Import->Integration Integrase binds to Host DNA Host DNA Host DNA Host DNA->Integration Provirus Integrated Provirus Integration->Provirus Transcription & Translation Transcription & Translation Provirus->Transcription & Translation New Virions New Virions Transcription & Translation->New Virions This compound This compound This compound->Integration Blocks Strand Transfer

Caption: Mechanism of HIV-1 integrase inhibition by this compound.

Experimental Workflow: Establishing In Vitro-In Vivo Correlation (IVIVC)

The correlation between the in vitro potency and in vivo clinical response of this compound is established through a structured workflow.

IVIVC_Workflow cluster_invitro In Vitro Assessment cluster_invivo In Vivo Evaluation cluster_correlation IVIVC Establishment invitro_assay Antiviral Susceptibility Assay (e.g., in PBMCs) ic50_determination Determine IC50 & Protein-Adjusted IC90 invitro_assay->ic50_determination correlation_analysis Correlate Drug Trough Concentrations with In Vitro Potency Metrics ic50_determination->correlation_analysis Input IC90 clinical_trials Phase I-III Clinical Trials pk_pd_modeling Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling clinical_trials->pk_pd_modeling pk_pd_modeling->correlation_analysis Input Plasma Concentrations dose_selection Inform Dose Selection for Long-Acting Formulations correlation_analysis->dose_selection

Caption: Workflow for establishing the In Vitro-In Vivo Correlation of this compound.

Long-Acting Cabotegravir: A Comparative Analysis of Phase III Clinical Trial Data for HIV Prevention and Treatment

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of long-acting injectable cabotegravir with alternative antiretroviral agents, based on a meta-analysis of pivotal Phase III clinical trial data. The following sections present quantitative data on efficacy and safety, detailed experimental protocols, and visualizations of key mechanisms and trial designs to support evidence-based assessment and decision-making in HIV research and drug development.

This compound for HIV Pre-Exposure Prophylaxis (PrEP)

Long-acting injectable this compound has demonstrated superiority over daily oral emtricitabine/tenofovir disoproxil fumarate (FTC/TDF) for HIV pre-exposure prophylaxis (PrEP) in two landmark Phase III trials: HPTN 083 and HPTN 084.

Efficacy Data

The primary measure of efficacy in these trials was the incidence of HIV infection in the this compound group compared to the daily oral FTC/TDF group.

TrialPopulationThis compound Arm (Incidence Rate, 95% CI)FTC/TDF Arm (Incidence Rate, 95% CI)Hazard Ratio (95% CI)Key Finding
HPTN 083 Cisgender men and transgender women who have sex with men0.41% (0.18-0.62)[1]1.22%[1]0.34 (0.18-0.62)[1]This compound was superior to daily oral FTC/TDF in preventing HIV infection.[1]
HPTN 084 Cisgender women0.21% (0.06-0.54)[2]1.79% (1.24-2.51)[2]0.11 (0.04-0.32)This compound was superior to daily oral FTC/TDF in preventing HIV infection.[3]
Safety and Tolerability

The most common adverse event associated with injectable this compound was injection site reactions (ISRs).

TrialThis compound Arm (Adverse Events)FTC/TDF Arm (Adverse Events)
HPTN 083 Injection site reactions were common but led to discontinuation in only a small percentage of participants.Generally well-tolerated with a safety profile consistent with its known effects.
HPTN 084 Injection site reactions were more frequent than in the FTC/TDF arm but did not lead to discontinuation.[4][5]Fewer injection site reactions compared to the this compound arm.[5]
Experimental Protocol: HPTN 083 & HPTN 084

The HPTN 083 and 084 trials followed a similar multi-step, randomized, double-blind, double-dummy design.

HPTN_PrEP_Trial_Workflow cluster_oral Step 1: Oral Lead-in (5 weeks) cluster_injection Step 2: Injection Phase cluster_followup Step 3: Long-Term Follow-up oral_cab Oral this compound + Placebo for TDF/FTC inj_cab Injectable this compound (every 8 weeks) + Oral Placebo oral_cab->inj_cab oral_tdf Oral TDF/FTC + Placebo for this compound inj_tdf Placebo Injection + Oral TDF/FTC oral_tdf->inj_tdf follow_up Monitoring for HIV incidence, safety, and adherence inj_cab->follow_up inj_tdf->follow_up start Screening and Enrollment randomization Randomization (1:1) start->randomization randomization->oral_cab Arm A randomization->oral_tdf Arm B

HPTN 083 & 084 Trial Workflow

This compound for HIV Treatment

The combination of long-acting injectable this compound and rilpivirine has been evaluated as a maintenance therapy for virologically suppressed adults with HIV-1 infection in the FLAIR and ATLAS trials.

Efficacy Data

The primary endpoint in these studies was the proportion of participants with plasma HIV-1 RNA ≥50 copies/mL at week 48, with a key secondary endpoint being the proportion of participants with HIV-1 RNA <50 copies/mL.

TrialThis compound + Rilpivirine Arm (% Virologically Suppressed)Oral Antiretroviral Therapy Arm (% Virologically Suppressed)Key Finding
FLAIR 93.6%95.5%Monthly injectable this compound + rilpivirine was non-inferior to continued daily oral therapy.
ATLAS 92.5%95.5%Monthly injectable this compound + rilpivirine was non-inferior to continued daily oral therapy.
ATLAS-2M (Week 152) 87% (every 8 weeks)86% (every 4 weeks)Every-2-month dosing was non-inferior to monthly dosing.[6][7]
Safety and Tolerability

Similar to the PrEP trials, injection site reactions were the most frequently reported adverse event.

TrialThis compound + Rilpivirine Arm (Adverse Events)Oral Antiretroviral Therapy Arm (Adverse Events)
FLAIR & ATLAS (Pooled) Injection site reactions were common (83%), mostly mild to moderate, and decreased over time.[8]Lower incidence of injection-related adverse events.
ATLAS-2M Safety profiles were comparable between the every-8-week and every-4-week dosing arms, with no new safety signals observed.[6][7]Not applicable (comparison between two injectable regimens).
Experimental Protocol: FLAIR Trial

The FLAIR study had a multi-phase design for treatment-naive adults.

FLAIR_Trial_Workflow cluster_induction Induction Phase (20 weeks) cluster_maintenance Maintenance Phase induction Daily Oral Dolutegravir/Abacavir/Lamivudine virologic_suppression HIV-1 RNA <50 c/mL induction->virologic_suppression oral_lead_in Oral this compound + Rilpivirine (4 weeks) injectable Injectable this compound + Rilpivirine (monthly) oral_lead_in->injectable oral_continue Continue Daily Oral Therapy start Enrollment (Treatment-Naive) start->induction randomization Randomization (1:1) virologic_suppression->randomization randomization->oral_lead_in Switch Arm randomization->oral_continue Continuation Arm ATLAS_Trial_Workflow cluster_maintenance Maintenance Phase oral_lead_in Oral this compound + Rilpivirine (4 weeks) injectable Injectable this compound + Rilpivirine (monthly) oral_lead_in->injectable oral_continue Continue Current Oral Therapy start Enrollment (Virologically Suppressed) randomization Randomization (1:1) start->randomization randomization->oral_lead_in Switch Arm randomization->oral_continue Continuation Arm Cabotegravir_MOA cluster_hiv_lifecycle HIV Replication Cycle cluster_inhibition Inhibition by this compound entry Viral Entry and Reverse Transcription integration Viral DNA Integration into Host Genome entry->integration Viral DNA replication Viral Replication and Assembly integration->replication budding New Virus Budding replication->budding This compound This compound inhibition Blocks Integrase Enzyme This compound->inhibition inhibition->integration Prevents

References

Predicting Cabotegravir Treatment Response: A Guide to Biomarker Validation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The long-acting injectable antiretroviral therapy, cabotegravir, in combination with rilpivirine, offers a significant advancement in the management of HIV-1 infection. However, ensuring optimal treatment response requires a thorough understanding of the factors that can influence its efficacy. This guide provides a comprehensive comparison of validated biomarkers used to predict the virologic response to this compound-based regimens, supported by experimental data and detailed methodologies.

Key Predictive Biomarkers for this compound Treatment Response

The prediction of virologic failure with this compound and rilpivirine is multifactorial, with several key baseline factors identified across major clinical trials. These biomarkers primarily encompass viral genetics and patient characteristics.

Table 1: Summary of Validated Biomarkers for Predicting this compound Virologic Failure

Biomarker CategorySpecific BiomarkerAssociation with Virologic Failure
Viral Genotype Baseline Rilpivirine (RPV) Resistance-Associated Mutations (RAMs)Presence of archived RPV RAMs in proviral DNA is a significant predictor of treatment failure.[1]
HIV-1 SubtypeSubtype A6/A1 has been associated with an increased risk of virologic failure.[2]
Integrase Strand Transfer Inhibitor (INSTI) RAMsWhile this compound has a high barrier to resistance, certain INSTI RAMs, such as Q148R and N155H, can reduce susceptibility.[3]
Patient Characteristics Body Mass Index (BMI)A BMI of 30 kg/m ² or higher is associated with an increased risk of virologic failure, potentially due to lower drug concentrations.

The presence of a combination of at least two of these baseline risk factors—proviral RPV RAMs, HIV-1 subtype A6/A1, and/or a BMI ≥30 kg/m ²—has been shown to be associated with a significantly increased risk of confirmed virologic failure.

Comparative Analysis of Predictive Biomarkers

While no single biomarker is perfectly predictive, a combined assessment provides the most robust indication of potential treatment response.

Table 2: Performance of Combined Biomarkers in Predicting Virologic Failure

Biomarker CombinationPredictive PowerNotes
Any two of: RPV RAMs, Subtype A6/A1, BMI ≥30 kg/m ²Significantly increased risk of virologic failure.This combination provides a strong signal for clinicians to consider alternative treatment strategies.
Individual BiomarkersLower predictive value when considered in isolation.The presence of only one risk factor is less indicative of treatment failure.

Experimental Protocols

Accurate and reliable detection of these biomarkers is crucial for clinical decision-making. The following are detailed methodologies for the key experiments.

HIV-1 Genotypic Resistance Testing

Objective: To identify resistance-associated mutations in the HIV-1 pol gene (reverse transcriptase and integrase regions) and to determine the HIV-1 subtype.

Methodologies:

  • Sanger Sequencing: This traditional method is widely used for routine clinical testing and can reliably detect mutations present in at least 20-30% of the viral population.[4]

    • Protocol:

      • RNA/Proviral DNA Extraction: Viral RNA is extracted from plasma, or proviral DNA is extracted from peripheral blood mononuclear cells (PBMCs).

      • Reverse Transcription and PCR (for RNA): Viral RNA is reverse transcribed to complementary DNA (cDNA), followed by PCR amplification of the target pol gene regions. For proviral DNA, direct PCR is performed.

      • Sequencing: The amplified PCR products are sequenced using dideoxy chain termination chemistry.

      • Data Analysis: Sequencing data is analyzed to identify mutations by comparing the patient's viral sequence to a wild-type reference sequence. The Stanford University HIV Drug Resistance Database is a key resource for interpreting the significance of identified mutations.[2][3]

  • Next-Generation Sequencing (NGS): NGS offers higher sensitivity than Sanger sequencing, capable of detecting minority viral variants present at frequencies as low as 1%.[5] This is particularly important for detecting archived resistance mutations in proviral DNA.

    • Protocol:

      • Library Preparation: Extracted RNA or DNA is fragmented, and adapters are ligated to the ends to create a sequencing library.

      • Amplification: The library is amplified to generate sufficient material for sequencing.

      • Sequencing: High-throughput sequencing is performed on a platform such as Illumina.

      • Bioinformatic Analysis: Raw sequencing reads are processed, aligned to a reference genome, and variants are called and annotated to identify resistance mutations.

Diagram 1: HIV-1 Genotyping Workflow

HIV_Genotyping_Workflow cluster_sample Sample Collection cluster_extraction Nucleic Acid Extraction cluster_amplification Amplification cluster_sequencing Sequencing cluster_analysis Data Analysis Plasma Plasma (for RNA) Extraction RNA or DNA Extraction Plasma->Extraction PBMC PBMCs (for Proviral DNA) PBMC->Extraction RT_PCR Reverse Transcription & PCR (for RNA) Extraction->RT_PCR PCR PCR (for DNA) Extraction->PCR Sanger Sanger Sequencing RT_PCR->Sanger NGS Next-Generation Sequencing RT_PCR->NGS PCR->Sanger PCR->NGS Analysis Sequence Analysis & Mutation Calling Sanger->Analysis NGS->Analysis Interpretation Resistance Interpretation (e.g., Stanford HIVDB) Analysis->Interpretation

A simplified workflow for HIV-1 genotyping.

HIV-1 Subtyping

Objective: To determine the genetic subtype of the HIV-1 virus.

Methodology:

  • Phylogenetic Analysis of Sequence Data: The most accurate method for subtyping involves phylogenetic analysis of the sequence data obtained from genotyping (either Sanger or NGS).

    • Protocol:

      • The obtained sequence of the pol gene is aligned with a set of reference sequences of known HIV-1 subtypes.

      • A phylogenetic tree is constructed using computational methods to determine the evolutionary relationship of the patient's viral sequence to the reference subtypes. Online tools like the REGA HIV-1 Subtyping Tool are commonly used.[2]

Diagram 2: HIV-1 Subtyping Logic

HIV_Subtyping_Logic Patient_Sequence Patient HIV-1 Sequence (from Genotyping) Alignment Sequence Alignment Patient_Sequence->Alignment Reference_Sequences Reference Subtype Sequences (A, B, C, A6/A1, etc.) Reference_Sequences->Alignment Phylogenetic_Analysis Phylogenetic Tree Construction Alignment->Phylogenetic_Analysis Subtype_Determination Determine Patient's HIV-1 Subtype Phylogenetic_Analysis->Subtype_Determination

The process of determining HIV-1 subtype.

Body Mass Index (BMI) Measurement

Objective: To calculate the patient's BMI as an indicator of body fat.

Methodology:

  • Standard Anthropometric Measurement: BMI is a simple and non-invasive measurement.

    • Protocol:

      • Height Measurement: Measure the patient's height without shoes using a stadiometer.[6]

      • Weight Measurement: Measure the patient's weight in light clothing using a calibrated scale.[6]

      • Calculation: BMI is calculated as weight in kilograms divided by the square of height in meters ( kg/m ²).[6][7]

Diagram 3: BMI Calculation and Interpretation

BMI_Calculation Height Height (m) Calculation BMI = Weight / (Height^2) Height->Calculation Weight Weight (kg) Weight->Calculation Interpretation Interpret BMI Category (e.g., ≥30 kg/m² as high risk) Calculation->Interpretation

The workflow for BMI assessment.

Conclusion

The validation of biomarkers to predict this compound treatment response is a critical component of personalized HIV medicine. A comprehensive assessment that includes baseline proviral DNA genotyping for rilpivirine resistance, HIV-1 subtyping, and measurement of the patient's BMI provides the most robust framework for identifying individuals at higher risk of virologic failure. The use of sensitive and accurate experimental methodologies, particularly NGS for genotypic analysis, is paramount for the successful implementation of these predictive biomarkers in both clinical practice and drug development settings.

References

Assessing the Long-Term Durability of Cabotegravir's Virologic Suppression: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The advent of long-acting injectable antiretroviral therapy has marked a paradigm shift in the management of HIV-1 infection. Cabotegravir, a potent integrase strand transfer inhibitor (INSTI), co-administered with rilpivirine, a non-nucleoside reverse transcriptase inhibitor (NNRTI), as a long-acting injectable regimen, offers a less frequent dosing alternative to daily oral therapies. This guide provides a comprehensive comparison of the long-term durability of virologic suppression with long-acting this compound plus rilpivirine against contemporary daily oral antiretroviral regimens, supported by experimental data from pivotal clinical trials.

Long-Term Virologic Efficacy: A Head-to-Head Comparison

The long-term efficacy of injectable this compound plus rilpivirine has been rigorously evaluated in several key clinical trials, demonstrating sustained virologic suppression over multiple years. When compared to daily oral therapies, such as those containing dolutegravir or bictegravir, long-acting this compound has shown non-inferior efficacy in maintaining viral loads below the limit of detection.

Table 1: Virologic Suppression Rates in Key Long-Term Studies
Clinical TrialTreatment ArmDurationVirologic Suppression Rate (HIV-1 RNA <50 copies/mL)Citation(s)
LATTE-2 This compound + Rilpivirine LA (Every 8 Weeks)Week 256 (5 years)81%[1][2]
This compound + Rilpivirine LA (Every 4 Weeks)Week 256 (5 years)81% (randomized groups)[1][2]
ATLAS-2M This compound + Rilpivirine LA (Every 8 Weeks)Week 152 (~3 years)87%[3][4][5][6][7]
This compound + Rilpivirine LA (Every 4 Weeks)Week 152 (~3 years)86%[3][4][5][6][7]
FLAIR This compound + Rilpivirine LAWeek 9697.5% (adjusted)[8][9][10]
Dolutegravir/Abacavir/Lamivudine (Oral)Week 9697.5% (adjusted)[8][9][10]
SOLAR This compound + Rilpivirine LA (Every 2 Months)Month 1290%[11][12][13][14][15][16][17]
Bictegravir/Emtricitabine/Tenofovir Alafenamide (Oral)Month 1293%[11][12][13][14][15][16][17]
ICON A Cohort Bictegravir/Emtricitabine/Tenofovir Alafenamide (Oral)Real-worldMaintained virologic suppression[18]
Phase 3 Pooled Data Bictegravir/Emtricitabine/Tenofovir Alafenamide (Oral)5 yearsHigh rates of virologic suppression[19]
PRESTIGIO Database Dolutegravir-based regimens (Treatment-experienced)5 yearsFavorable long-term efficacy[1][20]

Treatment-Emergent Resistance

While highly effective, instances of virologic failure with long-acting this compound plus rilpivirine have been associated with the emergence of resistance-associated mutations (RAMs) to both components of the regimen. Understanding the pathways to resistance is critical for optimizing patient selection and monitoring.

Table 2: Treatment-Emergent Resistance in this compound Clinical Trials
Clinical TrialTreatment ArmKey Resistance FindingsCitation(s)
LATTE-2 This compound + Rilpivirine LA (Every 8 Weeks)One case of treatment-emergent NNRTI and INSTI resistance by Week 48. No additional failures with resistance through 5 years.[21][22]
ATLAS-2M This compound + Rilpivirine LA (Every 8 Weeks)8 participants with CVF had treatment-emergent RPV and INSTI RAMs.[3][4]
This compound + Rilpivirine LA (Every 4 Weeks)2 participants with CVF had treatment-emergent RPV and INSTI RAMs.[3][4]
Meta-analysis This compound + Rilpivirine LAINSTI resistance emerged in approximately 40%-70% of individuals experiencing virologic failure, a rate significantly higher than for oral INSTI-based regimens.[23][24]

Experimental Protocols

The following sections detail the methodologies of the key clinical trials cited in this guide.

LATTE-2 (Long-Acting Antiretroviral Treatment Enabling-2)
  • Study Design: A phase 2b, multicenter, open-label, parallel-group study.[21][22]

  • Induction Phase: Treatment-naive adults with HIV-1 received oral this compound and abacavir/lamivudine for 20 weeks to establish virologic suppression.[21][22]

  • Maintenance Phase: Participants with HIV-1 RNA <50 copies/mL were randomized (2:2:1) to receive intramuscular long-acting this compound plus rilpivirine every 4 or 8 weeks, or to continue the oral regimen.[21][22]

  • Primary Endpoints: Proportion of participants with HIV-1 RNA <50 copies/mL at week 32, incidence of protocol-defined virologic failure, and safety.[25]

ATLAS-2M (Antiretroviral Therapy as Long-Acting Suppression–2 Months)
  • Study Design: A phase 3b, randomized, open-label, non-inferiority study.[5][7][14][26][27][28]

  • Participants: Virologically suppressed adults on a stable antiretroviral regimen.[26][28]

  • Randomization: Participants were randomized (1:1) to receive intramuscular long-acting this compound plus rilpivirine every 8 weeks or every 4 weeks.[26][28]

  • Primary Endpoint: Proportion of participants with plasma HIV-1 RNA ≥50 copies/mL at Week 48.[27][28]

FLAIR (First Long-Acting Injectable Regimen)
  • Study Design: A phase 3, randomized, open-label, multicenter, non-inferiority study.[2][8][9][10][29][30][31][32]

  • Induction Phase: Antiretroviral therapy-naive participants received daily oral dolutegravir, abacavir, and lamivudine for 20 weeks.[8]

  • Maintenance Phase: Participants with HIV-1 RNA <50 copies/mL were randomized (1:1) to switch to long-acting this compound and rilpivirine or continue the oral standard of care.[8]

  • Primary Endpoint: Proportion of participants with HIV-1 RNA ≥50 copies/mL at Week 48.[8]

SOLAR (Study of Long-Acting Rilpivirine and this compound)
  • Study Design: A phase 3b, randomized, open-label, non-inferiority study.[11][12][13][14][15][16][17][24]

  • Participants: Virologically suppressed adults on a stable regimen of daily oral bictegravir/emtricitabine/tenofovir alafenamide.[15][24]

  • Randomization: Participants were randomized (2:1) to switch to intramuscular long-acting this compound plus rilpivirine every 2 months or continue their oral regimen.[15]

  • Primary Endpoint: Proportion of participants with plasma HIV-1 RNA ≥50 copies/mL at Month 12.[13]

Mechanism of Action and Resistance Pathways

This compound is an integrase strand transfer inhibitor (INSTI).[33][34] It targets the HIV integrase enzyme, which is essential for the integration of viral DNA into the host cell's genome.[3][23][35] By binding to the active site of the integrase, this compound blocks the strand transfer step of integration, thereby halting the HIV replication cycle.[10][34][36][37][38]

cluster_virus HIV Replication Cycle cluster_drug This compound Action Viral_RNA Viral RNA Viral_DNA Viral DNA Viral_RNA->Viral_DNA Reverse Transcription Integration Integration into Host DNA Viral_DNA->Integration Integrase Enzyme Provirus Provirus Integration->Provirus New_Virions New Virions Provirus->New_Virions Transcription & Translation This compound This compound This compound->Integration Blocks Strand Transfer Integrase HIV Integrase This compound->Integrase Binds to active site

Caption: Mechanism of action of this compound.

Resistance to this compound typically emerges through specific mutations in the integrase gene.[39][40] These mutations can reduce the binding affinity of the drug to the integrase enzyme, thereby diminishing its inhibitory effect.[41]

cluster_workflow Development of this compound Resistance Virologic_Failure Virologic Failure on This compound Regimen Selective_Pressure Drug Selective Pressure Virologic_Failure->Selective_Pressure INSTI_Mutations Emergence of INSTI Resistance Mutations (e.g., Q148R, N155H) Selective_Pressure->INSTI_Mutations Reduced_Susceptibility Reduced this compound Susceptibility INSTI_Mutations->Reduced_Susceptibility Cross_Resistance Potential Cross-Resistance to other INSTIs Reduced_Susceptibility->Cross_Resistance

Caption: Pathway to this compound resistance.

Experimental Workflow of a Representative Clinical Trial (FLAIR)

The workflow of the FLAIR study exemplifies the rigorous design employed to evaluate the efficacy and safety of long-acting this compound.

cluster_workflow FLAIR Study Workflow Screening Screening of ART-Naive Participants Induction 20-Week Oral Induction: Dolutegravir/Abacavir/Lamivudine Screening->Induction Randomization Randomization (1:1) (HIV-1 RNA <50 copies/mL) Induction->Randomization Arm_A Switch to Long-Acting This compound + Rilpivirine (Every 4 Weeks) Randomization->Arm_A Arm_B Continue Oral Dolutegravir/Abacavir/Lamivudine Randomization->Arm_B Follow_up 96-Week Follow-up Arm_A->Follow_up Arm_B->Follow_up Endpoint Primary Endpoint Assessment: Virologic Failure at Week 48 Follow_up->Endpoint

Caption: FLAIR clinical trial workflow.

References

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